Lixivaptan
Description
Properties
IUPAC Name |
N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClFN3O2/c1-17-8-9-19(29)13-23(17)26(33)30-20-10-11-22(24(28)14-20)27(34)32-16-21-6-4-12-31(21)15-18-5-2-3-7-25(18)32/h2-14H,15-16H2,1H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHTXRNHTVLQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168472 | |
| Record name | Lixivaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168079-32-1 | |
| Record name | Lixivaptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168079-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lixivaptan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168079321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lixivaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06666 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lixivaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIXIVAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5X4B082E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lixivaptan's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixivaptan is a selective, orally active, non-peptide vasopressin V2 receptor antagonist.[1][2] Its mechanism of action centers on the inhibition of the arginine vasopressin (AVP) pathway in the renal collecting ducts, leading to aquaresis—the electrolyte-sparing excretion of free water.[3][4] This targeted action makes it a therapeutic candidate for conditions characterized by excess water retention and hyponatremia, such as the syndrome of inappropriate antidiuretic hormone (SIADH) and autosomal dominant polycystic kidney disease (ADPKD).[5] This guide provides an in-depth examination of the molecular interactions, signaling cascades, and physiological outcomes that define this compound's pharmacodynamic profile.
Core Mechanism: Vasopressin V2 Receptor Antagonism
This compound exerts its therapeutic effect by competitively blocking the binding of arginine vasopressin to the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts. By acting as a competitive antagonist, this compound prevents the conformational changes in the V2R that are necessary for the activation of the downstream signaling pathway, without initiating any intrinsic agonist activity.
Signaling Pathway
The binding of AVP to the V2R normally activates a Gs-coupled protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA). PKA then phosphorylates key substrates, most notably the aquaporin-2 (AQP2) water channel.
This compound's blockade of the V2R disrupts this entire cascade. By preventing AVP binding, it inhibits the Gs protein-mediated activation of adenylyl cyclase, leading to a significant reduction in intracellular cAMP levels. This, in turn, prevents the PKA-dependent phosphorylation of AQP2.
References
- 1. Management of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound – an evidence-based review of its clinical potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Lixivaptan: A Selective Vasopressin V2 Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixivaptan (VPA-985) is a potent, orally active, non-peptide small molecule that acts as a selective antagonist of the vasopressin V2 receptor.[1][2] By competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptor in the renal collecting ducts, this compound promotes aquaresis, the electrolyte-sparing excretion of free water.[3][4] This mechanism of action has positioned this compound as a therapeutic agent for the management of hyponatremia and as a potential treatment for autosomal dominant polycystic kidney disease (ADPKD).[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacokinetics, and a summary of key preclinical and clinical findings. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.
Introduction
Arginine vasopressin (AVP), also known as antidiuretic hormone, plays a critical role in maintaining water homeostasis by acting on vasopressin receptors. Of the three receptor subtypes (V1a, V1b, and V2), the V2 receptor, located on the basolateral membrane of the principal cells in the kidney's collecting ducts, is the primary mediator of the antidiuretic response. In conditions of inappropriately high AVP levels, such as the syndrome of inappropriate antidiuretic hormone (SIADH) and certain cases of heart failure and cirrhosis, excessive water retention can lead to dilutional hyponatremia, the most common electrolyte disorder in clinical practice. This compound's selective antagonism of the V2 receptor offers a targeted therapeutic approach to these conditions by promoting free water excretion and thereby correcting serum sodium levels. Furthermore, its ability to reduce intracellular cyclic adenosine monophosphate (cAMP) levels has prompted investigation into its utility for slowing cyst growth in ADPKD.
Chemical and Physical Properties
This compound is a benzanilide derivative with the following chemical properties:
| Property | Value |
| IUPAC Name | N-(3-chloro-4-(10,11-dihydro-6H-benzo[e]pyrrolo[1,2-a]diazepine-5-carbonyl)phenyl)-5-fluoro-2-methylbenzamide |
| CAS Number | 168079-32-1 |
| Molecular Formula | C27H21ClFN3O2 |
| Molar Mass | 473.93 g/mol |
Mechanism of Action
This compound exerts its pharmacological effect by selectively blocking the vasopressin V2 receptor.
Vasopressin V2 Receptor Signaling Pathway
The binding of AVP to the Gs-protein coupled V2 receptor initiates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, leading to water reabsorption. This compound competitively inhibits the initial step of this pathway.
Pharmacodynamics
By blocking the V2 receptor, this compound prevents the AVP-induced increase in intracellular cAMP, thereby inhibiting the phosphorylation and translocation of AQP2 to the apical membrane. This results in a decrease in water permeability of the collecting duct, leading to increased free water excretion (aquaresis), a reduction in urine osmolality, and a rise in serum sodium concentration.
Pharmacokinetics and Metabolism
This compound is administered orally. Peak serum concentrations are typically observed within 1-2 hours of ingestion. The drug reaches a steady-state concentration in 2-6 days with chronic use and has a half-life of approximately 11 hours. This compound is metabolized primarily by the cytochrome P450 system, specifically CYP3A4, and is eliminated mainly through fecal excretion.
Quantitative Data Summary
Table 1: In Vitro Receptor Binding Affinity and Potency
| Parameter | Species | Value | Reference(s) |
| IC50 (V2 Receptor) | Human | 1.2 nM | |
| IC50 (V2 Receptor) | Rat | 2.3 nM | |
| IC50 (V1a Receptor) | Human | >5000 nM |
Table 2: Summary of Key Clinical Trial Results in Hyponatremia
| Trial | Population | This compound Dose | Primary Endpoint | Result | Reference(s) |
| BALANCE | Hypervolemic Hyponatremia (Heart Failure) | 50-100 mg/day | Change in serum sodium at Day 7 | 2.5 mEq/L increase vs. 1.3 mEq/L for placebo (p=0.001) | |
| LIBRA & HARMONY | Euvolemic Hyponatremia (SIADH) | 25-100 mg/day | Change in serum sodium at Day 7 | 6.7 mmol/L increase vs. 4.5 mmol/L for placebo (p=0.034) |
Table 3: Pharmacodynamic Effects in Preclinical and Clinical Studies
| Parameter | Study Type | Model/Population | Effect of this compound | Reference(s) |
| Urine Osmolality | Preclinical | AVP-treated conscious dogs | Decreased from 1222 mOsm/kg to 175-307 mOsm/kg | |
| Urine Volume | Preclinical | AVP-treated conscious dogs | Increased by 438-1133% | |
| Aquaporin-2 Excretion | Clinical | Chronic Heart Failure | Increased in a dose-dependent manner up to 8 hours | |
| cAMP Levels | In Vitro | MCD4 cells | Prevented dDAVP-induced increase | |
| AQP2 Phosphorylation (Ser-256) | In Vitro | MCD4 cells | Prevented dDAVP-induced increase |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro V2 Receptor Antagonism - cAMP Accumulation Assay
This assay quantifies the ability of this compound to inhibit AVP-induced cAMP production in cells expressing the V2 receptor.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human vasopressin V2 receptor are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 384-well plates and grown to confluence.
-
Compound Addition: Cells are pre-incubated with a serial dilution of this compound or vehicle control for a specified time.
-
Agonist Stimulation: An agonist, such as arginine vasopressin (AVP) or desmopressin (dDAVP), is added at a concentration that elicits 80% of the maximal response (EC80).
-
Incubation: The plate is incubated at room temperature to allow for cAMP production.
-
Detection: Cells are lysed, and a competitive immunoassay using reagents such as those for Homogeneous Time-Resolved Fluorescence (HTRF) is performed to detect the amount of cAMP produced.
-
Data Analysis: The signal is measured, and the concentration of this compound that inhibits 50% of the AVP-induced cAMP production (IC50) is calculated from the dose-response curve.
Aquaporin-2 Trafficking and Phosphorylation Assay
This assay evaluates the effect of this compound on the vasopressin-induced phosphorylation of AQP2 and its translocation to the plasma membrane using immunofluorescence and Western blotting.
Protocol:
-
Cell Culture: Mouse cortical collecting duct (MCD4) cells stably expressing human V2R and AQP2 are grown on glass coverslips or in culture dishes.
-
Treatment: Cells are treated with one of the following: vehicle control, dDAVP (e.g., 100 nM), this compound (e.g., 100 nM), or a combination of dDAVP and this compound for 1 hour.
-
For Western Blotting:
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for total AQP2 and phosphorylated AQP2 at serine 256 (pS256-AQP2).
-
A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.
-
Band intensities are quantified to determine the ratio of pS256-AQP2 to total AQP2.
-
-
For Immunofluorescence (Trafficking):
-
Cells on coverslips are fixed and permeabilized.
-
Cells are incubated with a primary antibody against AQP2.
-
A fluorescently labeled secondary antibody is used for visualization.
-
Confocal microscopy is used to observe the subcellular localization of AQP2, assessing its presence in the plasma membrane versus intracellular vesicles.
-
In Vivo Aquaresis Assessment in Animal Models
This protocol assesses the diuretic and aquaretic effects of this compound in a preclinical model.
Protocol:
-
Animal Model: Conscious rats or dogs are used.
-
Hydration and AVP Administration: Animals are water-loaded (e.g., 30 mL/kg, p.o.) and treated with AVP (e.g., 0.4 µg/kg, s.c. in oil) to induce an antidiuretic state.
-
This compound Administration: this compound is administered orally at various doses (e.g., 1, 3, and 10 mg/kg).
-
Urine Collection: Urine is collected over a defined period (e.g., 0-6 hours).
-
Measurements:
-
Total urine volume is measured.
-
Urine osmolality is determined using an osmometer (freezing point depression method).
-
Electrolyte concentrations (sodium, potassium) in urine can also be measured to confirm an electrolyte-sparing effect.
-
-
Data Analysis: Changes in urine volume and osmolality are compared between this compound-treated and vehicle control groups.
Clinical Development and Applications
This compound has undergone extensive clinical investigation, primarily for euvolemic and hypervolemic hyponatremia. Phase III trials, such as BALANCE and LIBRA, have demonstrated its efficacy in safely increasing serum sodium concentrations in patients with heart failure and SIADH, respectively. More recently, this compound has been studied for the treatment of ADPKD, with Phase 3 trials like the ACTION study designed to evaluate its effect on slowing the decline in kidney function. The rationale for its use in ADPKD stems from the role of vasopressin and cAMP in promoting cyst growth.
Conclusion
This compound is a well-characterized selective vasopressin V2 receptor antagonist with a clear mechanism of action and demonstrated pharmacodynamic effects. Its ability to induce aquaresis has been established in both preclinical models and clinical trials, supporting its use in the treatment of hyponatremia. Ongoing research into its potential to slow the progression of ADPKD highlights its therapeutic potential beyond electrolyte disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating further exploration of this compound and other V2 receptor antagonists.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre‐clinical evaluation of dual targeting of the GPCRs CaSR and V2R as therapeutic strategy for autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Lixivaptan: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixivaptan (VPA-985) is a potent, orally active, non-peptide, and selective antagonist of the vasopressin V2 receptor.[1][2] Initially developed for the treatment of hyponatremia, it showed promise in correcting serum sodium levels in patients with euvolemic and hypervolemic hyponatremia.[3][4] Subsequently, its therapeutic potential was investigated for Autosomal Dominant Polycystic Kidney Disease (ADPKD) due to its mechanism of action in reducing cyclic adenosine monophosphate (cAMP) levels, a key factor in cyst formation.[2] However, the clinical development of this compound for ADPKD was discontinued due to safety concerns, specifically observations of liver enzyme elevations. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and a summary of key clinical trial findings. Detailed experimental protocols for relevant in vitro assays and a description of animal models are also included to support further research and understanding of this compound.
Mechanism of Action
This compound exerts its pharmacological effect through selective and competitive antagonism of the vasopressin V2 receptor, which is primarily located in the renal collecting ducts. The binding of arginine vasopressin (AVP) to the V2 receptor activates a Gs-coupled protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger. Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This process increases water reabsorption from the tubular fluid back into the circulation, resulting in concentrated urine.
By blocking the V2 receptor, this compound inhibits the AVP-induced cascade, preventing the increase in intracellular cAMP and the subsequent insertion of AQP2 channels. This leads to a decrease in water reabsorption by the kidneys, resulting in the excretion of electrolyte-free water (aquaresis). The net effect is an increase in serum sodium concentration and a decrease in urine osmolality.
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action at the V2 receptor.
Pharmacological Data
In Vitro Activity
| Parameter | Species | Value | Reference |
| IC50 (V2 Receptor) | Human | 1.2 nM | |
| IC50 (V2 Receptor) | Rat | 2.3 nM |
Pharmacokinetic Properties
Experimental Protocols
Vasopressin V2 Receptor Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the V2 receptor.
Materials:
-
Membrane preparation from cells expressing the human V2 receptor.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Test compound: this compound.
-
Non-specific binding control: Unlabeled Arginine Vasopressin (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: Perform the assay in triplicate in a 96-well plate.
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of 1 µM unlabeled AVP.
-
Competition: Add 50 µL of varying concentrations of this compound.
-
Radioligand Addition: Add 50 µL of [³H]-AVP (at a concentration near its Kd) to all wells.
-
Membrane Addition: Add 100 µL of the V2 receptor membrane preparation. The optimal protein concentration should be determined empirically.
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Measurement of Radioactivity: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow for a V2 Receptor Binding Assay
References
Lixivaptan: A Technical Guide to its Aquaretic Effects and Impact on Electrolyte-Free Water Excretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixivaptan is a selective, orally active, non-peptide vasopressin V2 receptor antagonist that promotes aquaresis—the electrolyte-sparing excretion of free water. By competitively blocking the V2 receptor in the renal collecting ducts, this compound inhibits the action of arginine vasopressin (AVP), leading to a decrease in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells. This reduction in water permeability results in increased excretion of electrolyte-free water, a rise in serum sodium concentration, and a decrease in urine osmolality. This technical guide provides an in-depth overview of the mechanism of action of this compound, its pharmacodynamic effects on aquaresis and electrolyte-free water excretion, and a summary of findings from key clinical trials. Detailed experimental methodologies and visualizations of the core signaling pathways are also presented.
Mechanism of Action: V2 Receptor Antagonism and Inhibition of the AQP2 Signaling Cascade
This compound exerts its aquaretic effect by directly interfering with the arginine vasopressin (AVP) signaling pathway in the principal cells of the kidney's collecting ducts.[1]
1.1. The Vasopressin V2 Receptor Signaling Pathway
Under normal physiological conditions, or in states of elevated AVP such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) and heart failure, AVP binds to the vasopressin V2 receptor (V2R), a Gs-protein coupled receptor located on the basolateral membrane of principal cells.[2][3] This binding event initiates a signaling cascade:
-
Activation of Adenylyl Cyclase: The activated Gs protein stimulates adenylyl cyclase.[2]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2]
-
PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
AQP2 Phosphorylation and Translocation: PKA phosphorylates serine 256 on the aquaporin-2 (AQP2) water channel protein. This phosphorylation is a critical step that promotes the translocation of vesicles containing AQP2 to the apical membrane of the principal cell and their subsequent insertion into the membrane.
-
Water Reabsorption: The increased density of AQP2 water channels in the apical membrane enhances the permeability of the collecting duct to water, leading to increased water reabsorption from the tubular fluid into the bloodstream, resulting in more concentrated urine.
1.2. This compound's Interruption of the Signaling Cascade
This compound, as a competitive antagonist of the V2 receptor, blocks the binding of AVP. This action directly inhibits the initiation of the signaling cascade described above. In vitro studies have demonstrated that clinically relevant concentrations of this compound prevent the AVP-induced increase in cytosolic cAMP levels and subsequent phosphorylation of AQP2 at serine 256. The ultimate effect is a reduction in the number of AQP2 channels in the apical membrane, leading to decreased water reabsorption and an increase in the excretion of electrolyte-free water.
Pharmacodynamic Effects: Aquaresis and Electrolyte-Free Water Excretion
The primary pharmacodynamic effect of this compound is aquaresis, which is the excretion of water without a significant loss of electrolytes. This is in contrast to traditional diuretics that increase both water and electrolyte excretion.
2.1. Key Parameters of Aquaresis
The aquaretic effect of this compound is quantified by measuring several key parameters:
-
Urine Volume: this compound administration leads to a dose-dependent increase in urine volume.
-
Urine Osmolality: As more free water is excreted, the concentration of solutes in the urine decreases, resulting in a lower urine osmolality.
-
Electrolyte-Free Water Clearance (EFWC): This is a calculated value that represents the volume of blood plasma cleared of electrolyte-free water per unit time. A positive EFWC indicates the excretion of free water, which is the therapeutic goal of this compound.
2.2. Calculation of Electrolyte-Free Water Clearance
The formula to calculate electrolyte-free water clearance is:
EFWC = V * (1 - (UNa + UK) / PNa)
Where:
-
V = Urine Volume (in L/day or mL/min)
-
UNa = Urine Sodium Concentration (in mmol/L)
-
UK = Urine Potassium Concentration (in mmol/L)
-
PNa = Plasma (Serum) Sodium Concentration (in mmol/L)
Summary of Clinical Trial Data
Several Phase II and Phase III clinical trials have evaluated the efficacy and safety of this compound in treating euvolemic and hypervolemic hyponatremia, primarily in patients with SIADH and heart failure. The key trials include BALANCE, LIBRA, and HARMONY.
3.1. Quantitative Data from Clinical Trials
Table 1: Aquaretic Effects of a Single Dose of this compound in Patients with Heart Failure (Phase II Study)
| Dose | N | 24-Hour Urine Volume (L, mean) | Change in Solute-Free Water Excretion (L, mean) | Change in Serum Sodium (mEq/L, mean) |
| Placebo | 12 | 1.8 | - | - |
| 10 mg | 5 | 2.4 | - | - |
| 30 mg | 5 | 2.8 | - | - |
| 75 mg | 5 | 3.2 | - | - |
| 150 mg | 5 | 3.5 | - | - |
| 250 mg | 5 | 3.8 | - | - |
| 400 mg | 5 | 3.9 | - | - |
Table 2: Change in Serum Sodium in Phase III this compound Trials (Primary Endpoint at Day 7)
| Trial | Patient Population | Treatment Group | N | Baseline Serum Sodium (mmol/L, mean) | Change from Baseline at Day 7 (mmol/L, mean) | Net Treatment Effect (mmol/L) |
| BALANCE | Hypervolemic Hyponatremia (Heart Failure) | This compound | 323 | 129.5 | 2.5 | 1.2 |
| Placebo | 329 | 129.6 | 1.3 | |||
| LIBRA | Euvolemic Hyponatremia (SIADH) | This compound | 54 | 125.4 | 6.7 | 2.2 |
| Placebo | 52 | 125.5 | 4.5 | |||
| HARMONY | Euvolemic Hyponatremia (SIADH) | This compound | 154 | 128.2 | 3.2 | 2.4 |
| Placebo | 52 | 128.3 | 0.8 |
Experimental Protocols
4.1. General Design of a Phase III Clinical Trial for this compound in Hyponatremia
The pivotal clinical trials for this compound in hyponatremia generally followed a randomized, double-blind, placebo-controlled design.
4.1.1. Patient Population
-
Inclusion Criteria:
-
Adult patients with euvolemic or hypervolemic hyponatremia.
-
Serum sodium concentration < 130-135 mmol/L.
-
Specific etiology of hyponatremia (e.g., SIADH, heart failure).
-
-
Exclusion Criteria:
-
Hypovolemic hyponatremia.
-
Severe symptoms of hyponatremia requiring immediate hypertonic saline.
-
Recent use of other vasopressin receptor antagonists.
-
4.1.2. Study Procedures
-
Screening and Baseline Assessment:
-
Informed consent obtained.
-
Medical history and physical examination.
-
Baseline laboratory tests: serum sodium, potassium, creatinine, osmolality; urine sodium, potassium, osmolality.
-
Baseline 24-hour urine collection for volume and solute excretion.
-
-
Randomization and Blinding:
-
Eligible patients are randomized to receive either this compound or a matching placebo.
-
Both patients and investigators are blinded to the treatment allocation.
-
-
Drug Administration and Titration:
-
Initial dose of this compound (e.g., 50 mg) or placebo administered once daily.
-
Dose titration based on serum sodium response and tolerability, with a maximum allowed dose (e.g., 100 mg/day).
-
Monitoring of serum sodium at specified intervals (e.g., 8 and 24 hours after the initial dose) to guide titration and prevent overly rapid correction.
-
-
Follow-up and Efficacy Assessments:
-
Daily monitoring of serum sodium during the initial phase.
-
Periodic blood and urine sampling throughout the study period (e.g., 7 days for the primary endpoint).
-
24-hour urine collections at specified time points to measure urine volume and calculate EFWC.
-
-
Safety Monitoring:
-
Monitoring for adverse events, with a particular focus on thirst, polyuria, and rapid correction of serum sodium.
-
Regular assessment of vital signs and renal function.
-
4.2. Measurement of Urine Parameters
-
Urine Volume: Measured using calibrated collection containers over a 24-hour period.
-
Urine Osmolality: Determined by freezing point depression osmometry, which measures the freezing point of the urine sample. The degree of depression of the freezing point is directly proportional to the total concentration of solutes.
-
Urine Electrolytes (Na+, K+): Measured using ion-selective electrodes.
Conclusion
This compound is a selective vasopressin V2 receptor antagonist that effectively induces aquaresis, leading to an increase in electrolyte-free water excretion and a subsequent rise in serum sodium concentration in patients with euvolemic and hypervolemic hyponatremia. Its targeted mechanism of action, which involves the inhibition of the AVP-cAMP-AQP2 signaling pathway, provides a direct and predictable therapeutic effect. Clinical trials have demonstrated its efficacy in correcting hyponatremia, although the magnitude of the effect can be influenced by factors such as baseline fluid restriction and dosing titration schedules. Further research may continue to delineate the optimal use of this compound in various clinical scenarios associated with water retention.
References
An In-depth Technical Guide on Lixivaptan's Impact on Intracellular cAMP Levels in Kidney Cyst Formation
Audience: Researchers, scientists, and drug development professionals.
Core Concept: The Role of cAMP in Polycystic Kidney Disease (ADPKD)
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is characterized by the relentless growth of fluid-filled cysts that progressively destroy kidney parenchyma. A central player in this pathology is the cyclic adenosine monophosphate (cAMP) signaling pathway. In the epithelial cells lining the renal tubules, the hormone arginine vasopressin (AVP) binds to the vasopressin V2 receptor (V2R). This binding activates adenylyl cyclase, which catalyzes the conversion of ATP into intracellular cAMP.
In ADPKD, this pathway is dysregulated. Elevated levels of intracellular cAMP act as a potent second messenger, driving two key processes that fuel cyst expansion:
-
Cell Proliferation: cAMP stimulates the proliferation of the cyst-lining epithelial cells.[1]
-
Fluid Secretion: It activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to chloride and fluid secretion into the cyst lumen.[2]
Therapeutic interventions that aim to normalize intracellular cAMP levels are therefore a cornerstone of ADPKD drug development.[3]
Lixivaptan: A Selective Vasopressin V2-Receptor Antagonist
This compound is an orally administered, nonpeptide, selective vasopressin V2-receptor antagonist.[4][5] Its mechanism of action directly targets the initial step of the aberrant signaling cascade. By competitively blocking the V2 receptor, this compound prevents AVP from binding, thereby inhibiting the downstream activation of adenylyl cyclase and subsequent production of intracellular cAMP. This reduction in cAMP is hypothesized to slow the progression of ADPKD by mitigating both abnormal cell proliferation and fluid secretion.
Signaling Pathway Diagram
References
- 1. Frontiers | Emerging therapies for autosomal dominant polycystic kidney disease with a focus on cAMP signaling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The ELiSA Study - Evaluation of this compound in Subjects With Autosomal Dominant Polycystic Kidney Disease [ctv.veeva.com]
- 4. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Centessa Pharmaceuticals Initiates Global Phase 3 ACTION Study of this compound in Autosomal Dominant Polycystic Kidney Disease - BioSpace [biospace.com]
Investigational Drug VPA-985 (Lixivaptan): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPA-985, also known as Lixivaptan, is a potent and selective, orally active, non-peptide antagonist of the vasopressin V2 receptor. Initially investigated for the treatment of hyponatremia, its development was later redirected towards Autosomal Dominant Polycystic Kidney Disease (ADPKD) before being discontinued. This document provides a comprehensive technical overview of VPA-985, consolidating available preclinical and clinical data, experimental protocols, and the underlying mechanism of action.
Introduction
Arginine vasopressin (AVP), an antidiuretic hormone, plays a crucial role in regulating water and solute balance by acting on the vasopressin V2 receptor (V2R) in the renal collecting ducts.[1][2] Inappropriate secretion or activity of AVP can lead to fluid retention and hyponatremia, and has been implicated in the progression of Autosomal Dominant Polycystic Kidney Disease (ADPKD) through cyclic adenosine monophosphate (cAMP)-mediated cyst growth.[3][4] VPA-985 (this compound) was developed as a selective antagonist of the V2 receptor to counteract these effects.[5]
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c] \benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide | |
| Molecular Formula | C27H21ClFN3O2 | |
| Molar Mass | 473.93 g·mol−1 | |
| CAS Number | 168079-32-1 | |
| Synonyms | VPA-985, WAY-VPA 985, CRTX 080 |
Mechanism of Action
VPA-985 is a competitive antagonist of the vasopressin V2 receptor. By selectively blocking the V2 receptor in the renal collecting duct principal cells, it inhibits the AVP-induced signaling cascade. This prevents the activation of adenylyl cyclase, thereby reducing intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). The subsequent decrease in protein kinase A (PKA) activity prevents the phosphorylation of aquaporin-2 (AQP2) water channels and their translocation to the apical membrane. This results in decreased water reabsorption by the kidneys, leading to aquaresis—the excretion of electrolyte-free water.
Signaling Pathway
The following diagram illustrates the mechanism of action of VPA-985 in a renal collecting duct cell.
Preclinical Data
In Vitro Studies
VPA-985 has demonstrated high affinity and selectivity for the human and rat V2 receptors.
| Parameter | Value | Species | Reference |
| IC50 | 1.2 nM | Human V2 Receptor | |
| IC50 | 2.3 nM | Rat V2 Receptor |
In Vivo Studies: PCK Rat Model of ADPKD
A key preclinical study evaluated the effect of VPA-985 in the Polycystic Kidney (PCK) rat, a validated animal model for ADPKD.
-
Animal Model: Male and female PCK rats, 4 weeks of age.
-
Groups:
-
Control: Standard rodent chow.
-
Low Dose this compound: Rodent chow with 0.5% this compound.
-
High Dose this compound: Rodent chow with 1% this compound.
-
-
Treatment Duration: 8 weeks.
-
Endpoints Measured:
-
Kidney weight as a percentage of total body weight.
-
Kidney cystic score (histomorphometric analysis).
-
Renal cAMP levels.
-
Serum creatinine.
-
24-hour urine output.
-
The low dose of this compound showed significant efficacy in reducing the signs of polycystic kidney disease in the PCK rat model.
| Endpoint | Result (Low Dose vs. Control) | p-value | Reference |
| % Kidney Weight/Body Weight | 26% reduction | <0.01 | |
| Kidney Cystic Score | 54% reduction | <0.001 | |
| Kidney cAMP Levels | 23% reduction | <0.05 | |
| Plasma Creatinine | 13% reduction | <0.001 | |
| 24-hour Urine Output | 3-fold increase | Not specified |
Clinical Development
VPA-985 was investigated in numerous clinical trials, initially for hyponatremia and subsequently for ADPKD. The clinical development for ADPKD was ultimately discontinued.
Key Clinical Trials in ADPKD
This Phase 2, open-label study was designed to evaluate the pharmacokinetics, pharmacodynamics, safety, and tolerability of multiple doses of this compound in ADPKD subjects with varying degrees of chronic kidney disease (CKD1, CKD2, or CKD3).
This was a pivotal Phase 3, two-part, double-blind, placebo-controlled, randomized trial designed to assess the efficacy and safety of this compound in a broad population of adult participants with ADPKD.
-
Part 1: 1-year double-blind, placebo-controlled phase.
-
Part 2: 1-year open-label phase.
-
Primary Objective: To demonstrate the efficacy of this compound in slowing the decline in kidney function as measured by the difference in estimated glomerular filtration rate (eGFR) between the this compound-treated and placebo-treated participants.
This was a Phase 3, open-label, repeat-dose study to assess the liver safety, non-liver safety, and efficacy of this compound in participants who had previously experienced liver chemistry test abnormalities while being treated with tolvaptan.
Clinical Trial Workflow (ACTION Study - Part 1)
Experimental Protocols
Competitive cAMP Accumulation Assay
This protocol is representative of the method used to determine the in vitro antagonist activity of VPA-985 at the V2 receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human vasopressin V2 receptor.
-
Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
White, opaque 384-well microplates.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
VPA-985 (this compound) and a reference V2 receptor agonist (e.g., Arginine Vasopressin or dDAVP).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Procedure:
-
Cell Plating: Seed the HEK293-V2R cells into the 384-well plates and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of VPA-985. Prepare a fixed concentration of the V2 receptor agonist (typically at its EC80 concentration).
-
Antagonist Pre-incubation: Remove the culture medium and add assay buffer containing the PDE inhibitor. Add the VPA-985 dilutions to the appropriate wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the fixed concentration of the V2 receptor agonist to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the signal (which is inversely proportional to the amount of cAMP in competitive assays) against the concentration of VPA-985. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Discontinuation of Development
In June 2022, Centessa Pharmaceuticals announced the discontinuation of the clinical development of this compound for ADPKD. This decision was based on a reassessment of the drug's commercial potential and incremental development challenges following the observation of elevated liver enzymes (ALT and AST) in a subject in the ALERT study.
Conclusion
VPA-985 (this compound) is a well-characterized, potent, and selective vasopressin V2 receptor antagonist. Preclinical studies demonstrated its potential to ameliorate the progression of polycystic kidney disease in a relevant animal model. However, despite reaching Phase 3 clinical trials for ADPKD, its development was halted due to safety concerns and a reassessment of its risk-benefit profile. The data and protocols summarized in this document provide a valuable technical resource for researchers and drug developers in the fields of nephrology, endocrinology, and GPCR pharmacology.
References
Preclinical Research on Lixivaptan for Polycystic Kidney Disease: A Technical Guide
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure.[1] A key mechanism implicated in cyst growth is the vasopressin V2 receptor (V2R) signaling pathway, which, upon activation by the antidiuretic hormone vasopressin, elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This increase in cAMP promotes both cell proliferation and fluid secretion into the cysts.[2] Lixivaptan is a selective, orally active, non-peptide antagonist of the V2R, developed as a potential therapeutic agent for ADPKD.[3][4] Preclinical studies in various animal models have been crucial in establishing the rationale for its clinical development. This technical guide provides an in-depth overview of the core preclinical research on this compound for PKD, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data from Preclinical Studies
The efficacy of this compound in preclinical models of PKD has been assessed through various quantitative measures. The following tables summarize the key findings from studies utilizing the PCK rat and Pkd1RC/RC mouse models.
Table 1: Efficacy of this compound in the PCK Rat Model
| Parameter | Control | Low Dose this compound (0.5%) | % Change vs. Control | p-value | High Dose this compound (1%) | % Change vs. Control | p-value |
| % Kidney Weight/Body Weight | - | - | ↓ 26% | <0.01 | - | - | - |
| Kidney Cystic Score | - | - | ↓ 54% | <0.001 | - | - | - |
| Kidney cAMP Levels | - | - | ↓ 23% | <0.05 | - | - | - |
| Plasma Creatinine | - | - | ↓ 13% | <0.001 | - | ↓ 7.4% | <0.01 |
| Plasma Urea | - | - | ↓ 16.1% | 0.10 | - | ↓ 8.8% | >0.05 |
| Kidney Fibrosis Score | - | - | ↓ 30% | 0.12 | - | - | - |
| Liver Cyst Score | - | - | ↓ 39.3% | <0.001 | - | - | - |
| 24-hour Urine Output | - | - | ↑ 3-fold | - | - | - | - |
Data from a study where 4-week-old PCK rats were treated for 8 weeks.
Table 2: Efficacy of this compound Monotherapy and Combination Therapy in PCK Rats
| Parameter | Control | This compound (0.5%) | R-568 (0.025%) | This compound + R-568 | % Change (Combination vs. Control) |
| Kidney Weight (% of Body Weight) | - | ↓ | ↓ | ↓ | ↓ 20% |
| Cyst Volume | - | - | - | ↓ | ↓ 49% |
| Fibrosis Volume | - | - | - | ↓ | ↓ 73% |
| Renal cAMP | - | ↓ 33.3% (trend) | ↓ 20.5% (trend) | ↓ 38.7% (p=0.033) | - |
| pERK1/2 Levels | 1.0 ± 0.04 | 0.95 ± 0.09 | 0.8 ± 0.05 | 0.7 ± 0.05 (p<0.01) | - |
Data from a study where PCK rats were treated for 7 weeks.
Table 3: Efficacy of this compound Monotherapy and Combination Therapy in Pkd1RC/RC Mice
| Parameter | Control | This compound (0.5%) | R-568 (0.04%) | This compound + R-568 | % Change (Combination vs. Control) |
| Kidney Weight (% of Body Weight) | - | ↓ 15.5% (p<0.01) | - | ↓ (higher significance) | ↓ 20% |
| Cyst Volume | - | - | - | ↓ | ↓ 56% |
| Fibrosis Volume | - | - | - | ↓ | ↓ 69% |
| PKA Activity | - | ↓ 29.5% (trend) | ↓ 51.7% (trend) | ↓ 65.3% (p=0.024) | - |
| pERK1/2 Levels | 1.0 ± 0.06 | 1.02 ± 0.05 | 0.8 ± 0.08 | 0.7 ± 0.05 (p<0.01) | - |
Data from a study where Pkd1RC/RC mice were treated for 13 weeks.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.
Animal Models
-
PCK Rat: This is an orthologous model of human PKD resulting from a splicing mutation in the Pkhd1 gene. The model is characterized by progressive cyst formation, elevated renal cAMP, and impaired renal function, closely mimicking human ADPKD.
-
Pkd1RC/RC Mouse: This is a genetic model with a hypomorphic Pkd1 allele, leading to a slowly progressive PKD phenotype, making it suitable for therapeutic testing.
Study Design
A common study design involves the following steps:
-
Animal Selection and Acclimatization: Four-week-old male and female PCK rats or Pkd1RC/RC mice are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Group Allocation: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: this compound is administered by incorporating it into the rodent chow at specified concentrations (e.g., 0.5% for low dose, 1% for high dose). The control group receives the same chow without the drug. For combination studies, the second compound (e.g., R-568) is also mixed into the feed.
-
Treatment Duration: The treatment period typically ranges from 7 to 13 weeks.
-
In-life Measurements: Urine output is often measured at various time points during the study.
-
Terminal Procedures: At the end of the treatment period, animals are euthanized. Blood samples are collected for measurement of serum creatinine and urea. Kidneys and livers are harvested, weighed, and processed for histological and biochemical analyses.
Outcome Measures
-
Renal and Hepatic Morphology:
-
Organ Weight: Kidneys and livers are weighed, and the organ-to-body weight ratio is calculated.
-
Cystic Score/Volume: Histological sections of the kidneys and liver are stained (e.g., with Hematoxylin and Eosin) and analyzed using morphometric techniques to quantify the cystic area or volume.
-
Fibrosis Score/Volume: Fibrosis is assessed by staining tissue sections with markers like picrosirius red and quantifying the fibrotic area.
-
-
Biochemical Markers:
-
Renal cAMP Levels: Kidney tissue is homogenized, and cAMP levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
PKA Activity: As an indirect measure of cAMP levels, Protein Kinase A (PKA) activity is determined in kidney tissue lysates.
-
pERK1/2 Levels: The activation of the MAPK/ERK pathway is assessed by measuring the levels of phosphorylated ERK1/2 in kidney tissue lysates via Western blotting.
-
-
Renal Function:
-
Serum Creatinine and Urea: Blood samples are analyzed to determine the concentrations of creatinine and urea as indicators of renal function.
-
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect primarily by antagonizing the vasopressin V2 receptor, thereby inhibiting the downstream signaling cascade that promotes cyst growth.
V2R-cAMP Signaling Pathway
The binding of vasopressin to the V2R on the basolateral membrane of renal collecting duct cells activates adenylyl cyclase, leading to the production of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various proteins, including the aquaporin-2 (AQP2) water channel, leading to its translocation to the apical membrane and increased water reabsorption. In the context of PKD, this pathway is aberrantly activated, promoting cell proliferation and fluid secretion into the cysts. This compound, as a competitive antagonist of the V2R, blocks the binding of vasopressin and consequently inhibits this entire cascade.
References
- 1. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a non-peptide vasopressin V2 receptor antagonist for the potential oral treatment of hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Lixivaptan in Preclinical ADPKD Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and observed effects of lixivaptan in preclinical animal models of Autosomal Dominant Polycystic Kidney Disease (ADPKD). The included protocols and data are intended to guide researchers in designing and executing studies to evaluate vasopressin V2 receptor antagonists.
Introduction
This compound is a selective vasopressin V2 receptor antagonist that has shown potential in mitigating the progression of ADPKD.[1][2] By blocking the V2 receptor, this compound inhibits the downstream signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP), a key driver of cyst growth and proliferation in ADPKD.[1][2] Preclinical studies in well-established rodent models of ADPKD, such as the PCK rat and the Pkd1RC/RC mouse, have been instrumental in elucidating the therapeutic potential of this compound.[3]
Mechanism of Action: V2 Receptor Antagonism in ADPKD
In ADPKD, the binding of vasopressin to its V2 receptor on the basolateral membrane of renal collecting duct cells activates adenylyl cyclase, leading to an accumulation of intracellular cAMP. Elevated cAMP levels promote cyst fluid secretion and cell proliferation, thereby driving cyst expansion. This compound competitively blocks the V2 receptor, thereby attenuating cAMP production and its downstream effects.
Quantitative Data Summary
The efficacy of this compound has been quantified in various preclinical studies. The following tables summarize the key findings in the PCK rat and Pkd1RC/RC mouse models.
Table 1: Effects of this compound in PCK Rats
| Parameter | Control | 0.5% this compound (in chow) | % Change vs. Control |
| Treatment Duration | 8 weeks | 8 weeks | N/A |
| Kidney Weight / Body Weight (%) | - | - | ↓ 26% |
| Kidney Cystic Score | - | - | ↓ 54% |
| Kidney cAMP Levels | - | - | ↓ 23% |
| Plasma Creatinine | - | - | ↓ 13% |
| 24-hour Urine Output | - | - | ↑ 3-fold |
| Kidney Fibrosis Volume | - | - | ↓ 73% (in combination with R-568) |
Table 2: Effects of this compound in Pkd1RC/RC Mice
| Parameter | Control | 0.5% this compound (in chow) | % Change vs. Control |
| Treatment Duration | 13 weeks | 13 weeks | N/A |
| Kidney Weight / Body Weight (%) | - | - | ↓ 20% (in combination with R-568) |
| Kidney Cyst Volume | - | - | ↓ 56% (in combination with R-568) |
| Kidney Fibrosis Volume | - | - | ↓ 69% (in combination with R-568) |
| 24-hour Urine Output | - | - | ↑ 3-fold |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound in rodent models of ADPKD, based on published methodologies.
Protocol 1: this compound Administration in PCK Rats
Objective: To evaluate the long-term efficacy of orally administered this compound on the progression of polycystic kidney disease in the PCK rat model.
Materials:
-
PCK rats (male and female)
-
Standard rodent chow
-
This compound
-
Chow mixer
-
Metabolic cages
-
Analytical balance
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue collection and preservation supplies (e.g., formalin, liquid nitrogen)
Procedure:
-
Animal Acclimatization: Upon arrival, allow PCK rats to acclimatize for at least one week under standard vivarium conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Group Allocation: At 4 weeks of age, randomly assign rats to control and treatment groups (n=10-20 per group, balanced for sex).
-
Diet Preparation:
-
Control Group: Receive standard ground rodent chow.
-
This compound Group(s): Prepare medicated chow by thoroughly mixing this compound into the ground chow to achieve final concentrations of 0.5% (low dose) and/or 1% (high dose) by weight.
-
-
Treatment Period: Provide the respective diets to the animals for 8 consecutive weeks. Ensure continuous access to the diet and fresh water.
-
In-life Monitoring:
-
Monitor animal health and body weight weekly.
-
At week 7 of treatment, place animals in metabolic cages for 24 hours to measure urine output.
-
-
Terminal Procedures (at 12 weeks of age):
-
Collect a final 24-hour urine sample.
-
Anesthetize the animals and collect terminal blood samples via cardiac puncture for serum creatinine and sodium analysis.
-
Euthanize the animals and harvest the kidneys and liver.
-
Weigh the kidneys and express as a percentage of the final body weight.
-
Process kidney and liver tissue for histological analysis (cystic burden and fibrosis) and biochemical assays (e.g., cAMP levels).
-
Protocol 2: this compound Administration in Pkd1RC/RC Mice
Objective: To assess the effect of this compound on cyst progression in a genetic mouse model of ADPKD.
Materials:
-
Pkd1RC/RC mice and littermate controls
-
Standard rodent chow
-
This compound
-
Chow mixer
-
Metabolic cages
-
Analytical balance
-
Tissue collection and preservation supplies
Procedure:
-
Animal Acclimatization and Genotyping: Acclimatize mice as described for rats. Confirm genotypes of Pkd1RC/RC mice and wild-type littermates.
-
Group Allocation: At an appropriate age (e.g., post-weaning), randomize Pkd1RC/RC mice into control and treatment groups.
-
Diet Preparation: Prepare a 0.5% this compound-medicated chow as described in Protocol 1.
-
Treatment Period: Administer the specialized diets for 13 weeks.
-
In-life Monitoring: Conduct regular health checks, body weight measurements, and 24-hour urine output assessments at specified intervals.
-
Terminal Procedures: At the end of the treatment period, perform terminal procedures as outlined in Protocol 1, adapting collection volumes and techniques for mice. Analyze kidney weight, cyst volume, and fibrosis volume.
Experimental Workflow Diagram
Conclusion
This compound has demonstrated significant efficacy in reducing cyst burden and preserving renal function in preclinical animal models of ADPKD. The administration of this compound mixed in chow is a well-tolerated and effective method for long-term studies. The provided protocols and data serve as a valuable resource for the continued investigation of vasopressin V2 receptor antagonists as a therapeutic strategy for ADPKD.
References
- 1. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre‐clinical evaluation of dual targeting of the GPCRs CaSR and V2R as therapeutic strategy for autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lixivaptan in Rodent Models of Polycystic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Lixivaptan, a selective vasopressin V2 receptor antagonist, in preclinical rat and mouse models of polycystic kidney disease (PKD). The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound in PKD.
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive development and enlargement of fluid-filled cysts in the kidneys, ultimately leading to kidney failure.[1][2] The pathophysiology of ADPKD involves the dysregulation of several signaling pathways, with elevated intracellular cyclic adenosine monophosphate (cAMP) levels playing a central role in promoting cyst cell proliferation and fluid secretion.[2][3][4] this compound, a potent and selective vasopressin V2 receptor (V2R) antagonist, targets this pathway by blocking the action of vasopressin, thereby reducing cAMP production and slowing disease progression. Preclinical studies in well-validated rodent models of PKD have demonstrated the potential utility of this compound as a therapeutic agent for ADPKD.
Mechanism of Action
This compound is a non-peptide, orally active V2R antagonist. In the kidney, vasopressin binds to V2R on the basolateral membrane of collecting duct principal cells, activating adenylyl cyclase and leading to an increase in intracellular cAMP. Elevated cAMP levels stimulate protein kinase A (PKA), which in turn promotes cell proliferation and transepithelial fluid secretion into the cysts. By competitively blocking the V2R, this compound inhibits this signaling cascade, leading to a reduction in renal cAMP levels, which is expected to slow cyst growth and preserve kidney function.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies of this compound in the PCK rat and Pkd1 RC/RC mouse models of PKD.
Table 1: Efficacy of this compound in the PCK Rat Model
| Parameter | Control | Low Dose (0.5% this compound) | % Change vs. Control | High Dose (1% this compound) | % Change vs. Control |
| Kidney/Body Weight (%) | 5.1 ± 0.2 | 3.8 ± 0.1 | ↓ 26% (p<0.01) | 5.0 ± 0.2 | ↓ 3% (p>0.05) |
| Kidney Cystic Score | 3.5 ± 0.2 | 1.6 ± 0.1 | ↓ 54% (p<0.001) | 2.6 ± 0.2 | ↓ 25% (p<0.01) |
| Kidney cAMP (pmol/mg) | 20.1 ± 1.5 | 15.4 ± 1.0 | ↓ 23% (p<0.05) | 18.9 ± 1.2 | No significant change |
| Plasma Creatinine (mg/dL) | 0.45 ± 0.02 | 0.39 ± 0.01 | ↓ 13% (p<0.001) | 0.42 ± 0.01 | ↓ 7.4% (p<0.01) |
| 24h Urine Output (mL) | 22 ± 2 | 68 ± 5 | ↑ ~3-fold | 75 ± 6 | ↑ ~3.4-fold |
| Liver Cyst Score | 2.8 ± 0.2 | 1.7 ± 0.1 | ↓ 39.3% (p<0.001) | Not reported | - |
| Kidney Fibrosis Score | 2.0 ± 0.2 | 1.4 ± 0.1 | ↓ 30% (p=0.12) | 1.8 ± 0.1 | ↓ 10% (p>0.05) |
Data are presented as mean ± SEM. Statistical significance is noted in the table.
Table 2: Efficacy of this compound in Combination with R-568 in PCK Rats and Pkd1 RC/RC Mice
| Model | Treatment | Kidney Weight Reduction | Cyst Volume Reduction | Fibrosis Volume Reduction |
| PCK Rat | This compound (0.5%) + R-568 (0.025%) | 20% | 49% | 73% |
| Pkd1 RC/RC Mouse | This compound (0.5%) + R-568 (0.04%) | 20% | 56% | 69% |
Percentage reductions are compared to untreated control animals.
Experimental Protocols
The following are detailed protocols for conducting efficacy studies of this compound in the PCK rat and Pkd1 RC/RC mouse models.
Protocol 1: this compound Efficacy Study in the PCK Rat Model
This protocol is adapted from studies demonstrating the efficacy of this compound in the PCK (Polycystic Kidney) rat, an orthologous model of autosomal recessive PKD (ARPKD) that is also widely used for studying ADPKD therapeutics.
1. Animals and Housing:
-
Use male and female PCK rats, starting at 4 weeks of age.
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Experimental Groups:
-
Control Group: Animals receive standard ground rodent chow.
-
Low Dose this compound Group: Animals receive ground rodent chow containing 0.5% this compound.
-
High Dose this compound Group: Animals receive ground rodent chow containing 1% this compound.
-
Randomly assign animals to each group (n=10-20 per group, balanced for sex).
3. Drug Formulation and Administration:
-
Prepare the this compound-containing diet by dissolving this compound in a suitable vehicle (e.g., DMSO) and thoroughly mixing it with the ground rodent chow. Ensure a homogenous mixture.
-
Administer the respective diets to the animals for a duration of 8 weeks.
4. In-life Measurements:
-
Monitor body weight and food consumption weekly.
-
At specified time points (e.g., weeks 7 and 10 of age), place animals in metabolic cages to measure 24-hour urine output.
5. Terminal Procedures (at 12 weeks of age):
-
Euthanize animals according to approved protocols.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse animals with saline, then collect and weigh the kidneys and liver.
6. Endpoint Analyses:
-
Serum Analysis: Measure plasma creatinine and sodium levels.
-
Kidney and Liver Histopathology:
-
Fix a portion of the kidney and liver in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and a fibrosis stain (e.g., Masson's trichrome or Sirius red).
-
Perform histomorphometric analysis to determine the kidney and liver cystic scores and fibrosis scores.
-
-
cAMP Measurement:
-
Snap-freeze a portion of the kidney in liquid nitrogen.
-
Homogenize the tissue and measure cAMP levels using a commercially available enzyme immunoassay (EIA) kit.
-
Protocol 2: this compound Efficacy Study in the Pkd1 RC/RC Mouse Model
This protocol is based on studies using the Pkd1 RC/RC mouse, a genetically orthologous model of human ADPKD.
1. Animals and Housing:
-
Use Pkd1 RC/RC mice and their wild-type littermates.
-
House animals under standard conditions with free access to food and water.
-
All procedures should be approved by the relevant animal care and use committee.
2. Experimental Groups:
-
Control Group: Animals receive a standard diet.
-
This compound Group: Animals receive a diet containing 0.5% this compound.
-
If testing combination therapy, include additional groups for the second compound and the combination.
3. Drug Administration:
-
Administer the medicated diet for a specified duration, for example, 13 weeks.
4. Endpoint Analyses:
-
Follow the terminal procedures and endpoint analyses as described in Protocol 1, adapting techniques as necessary for mice.
-
Key endpoints include the ratio of kidney weight to body weight, cyst volume, and fibrosis volume.
Conclusion
This compound has demonstrated significant efficacy in slowing the progression of polycystic kidney disease in both rat and mouse models. Its mechanism of action, centered on the inhibition of the vasopressin V2 receptor and subsequent reduction of intracellular cAMP, is well-established. The protocols and data presented here provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds for the treatment of ADPKD. These studies also highlight the importance of using well-characterized animal models to obtain reliable and translatable preclinical data. It is also suggested that this compound may have a safer liver profile compared to Tolvaptan, another V2R antagonist.
References
Lixivaptan for In Vitro Studies of Vasopressin Receptor Antagonism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixivaptan (VPA-985) is a potent, orally active, non-peptide and selective antagonist of the vasopressin V2 receptor.[1][2] The vasopressin V2 receptor, predominantly expressed in the renal collecting ducts, plays a crucial role in water homeostasis by mediating the antidiuretic effect of arginine vasopressin (AVP).[3][4] Antagonism of the V2 receptor by this compound inhibits the signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, resulting in aquaresis—the excretion of electrolyte-free water.[5] This mechanism of action makes this compound a valuable tool for in vitro research into vasopressin signaling and a potential therapeutic agent for conditions characterized by water retention, such as hyponatremia and autosomal dominant polycystic kidney disease (ADPKD).
These application notes provide detailed protocols for in vitro studies investigating the antagonism of the vasopressin V2 receptor by this compound, including receptor binding assays, functional cell-based assays, and analysis of downstream signaling events.
Data Presentation
This compound Binding Affinity and Potency
| Parameter | Receptor | Species | Value | Reference |
| IC₅₀ | V2 | Human | 1.2 nM | |
| IC₅₀ | V2 | Rat | 2.3 nM | |
| Receptor Specificity | V2 over V1a | Human | Significant |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Vasopressin V2 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the V2 receptor in a competitive binding format.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A suitable radiolabeled V2 receptor antagonist (e.g., [³H]-AVP or a commercially available radiolabeled non-peptide antagonist).
-
This compound: Stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-labeled V2 receptor antagonist (e.g., 1 µM Tolvaptan or unlabeled AVP).
-
Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well plates and filtration manifold.
Procedure:
-
Membrane Preparation: Thaw the V2 receptor membrane preparation on ice and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). The optimal amount of membrane protein per well should be determined empirically to ensure that less than 10% of the total radioligand is bound.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand + 50 µL of assay buffer + 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of radioligand + 50 µL of non-specific binding control + 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of radioligand + 50 µL of this compound at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M) + 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 25-30°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell-Based cAMP Functional Assay
This assay measures the ability of this compound to inhibit vasopressin-induced cyclic AMP (cAMP) production in cells expressing the V2 receptor.
Materials:
-
Cells: Renal collecting duct cells (e.g., MCD4) or other suitable cells stably expressing the human V2 receptor.
-
Vasopressin Agonist: Arginine Vasopressin (AVP) or a selective V2 agonist like desmopressin (dDAVP).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium.
-
Phosphodiesterase Inhibitor: e.g., IBMX (to prevent cAMP degradation).
-
cAMP Assay Kit: A competitive ELISA or a FRET-based biosensor kit.
-
Cell Lysis Buffer (if using ELISA).
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to near confluence.
-
Pre-treatment: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes.
-
This compound Incubation: Add this compound at various concentrations to the wells and incubate for a specified time (e.g., 30-60 minutes).
-
Agonist Stimulation: Add the vasopressin agonist (e.g., 100 nM dDAVP) to all wells except the basal control and incubate for 15-30 minutes at 37°C.
-
cAMP Measurement:
-
For ELISA-based kits: Lyse the cells according to the kit manufacturer's instructions. Perform the cAMP competitive ELISA on the cell lysates.
-
For FRET-based sensors: Measure the FRET signal using a fluorescence plate reader at the end of the stimulation period.
-
-
Data Analysis:
-
Generate a standard curve for the cAMP assay (for ELISA).
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC₅₀ value for the inhibition of agonist-stimulated cAMP production.
-
Aquaporin-2 (AQP2) Phosphorylation Assay (Western Blot)
This protocol determines the effect of this compound on vasopressin-induced phosphorylation of AQP2 at Serine 256, a key step in its translocation to the cell membrane.
Materials:
-
Cells: Renal collecting duct cells endogenously or exogenously expressing AQP2 and the V2 receptor (e.g., MCD4 cells).
-
Vasopressin Agonist (dDAVP).
-
This compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-AQP2 (Ser256) and mouse/rabbit anti-total AQP2.
-
Secondary Antibodies: HRP-conjugated anti-rabbit and/or anti-mouse IgG.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
SDS-PAGE and Western Blotting reagents and equipment.
-
Chemiluminescent Substrate.
Procedure:
-
Cell Treatment: Culture cells to confluence in 6-well plates. Treat the cells as described in the cAMP assay (e.g., control, dDAVP, this compound + dDAVP, this compound alone) for an appropriate time (e.g., 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the anti-phospho-AQP2 (Ser256) antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped and reprobed with the anti-total AQP2 antibody. Alternatively, run duplicate gels.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-AQP2 to total AQP2 for each condition to determine the effect of this compound.
Osmotic Water Permeability Assay
This functional assay measures the effect of this compound on vasopressin-induced water transport across the cell membrane.
Materials:
-
Cells: As in the AQP2 phosphorylation assay, grown on glass coverslips.
-
Fluorescent Dye: Calcein-AM.
-
Isosmotic and Hyperosmotic Buffers.
-
Fluorescence Microscope with a perfusion system.
Procedure:
-
Cell Loading and Treatment: Load cells grown on coverslips with Calcein-AM (e.g., 10 µM for 45 minutes). Treat the cells with this compound and/or a vasopressin agonist as previously described.
-
Microscopy Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Perfusion and Measurement:
-
Initially, perfuse the cells with isosmotic buffer.
-
Rapidly switch to a hyperosmotic buffer. This will cause water to leave the cells, concentrating the calcein and quenching its fluorescence.
-
Record the fluorescence intensity over time.
-
-
Data Analysis: The rate of fluorescence decrease is proportional to the osmotic water permeability of the cell membrane. Compare the rates between the different treatment groups to determine the effect of this compound on vasopressin-stimulated water transport.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound – an evidence-based review of its clinical potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application of Lixivaptan in Cell-Based Assays for V2 Receptor Activity
Introduction
Lixivaptan is a selective, orally active, non-peptide antagonist of the vasopressin V2 receptor.[1][2][3] The V2 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating water reabsorption in the kidneys. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V2 receptor activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This signaling cascade ultimately results in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, enhancing water permeability.
By competitively blocking the V2 receptor, this compound inhibits this pathway, leading to a decrease in cAMP levels and a reduction in AQP2-mediated water reabsorption. This aquaretic effect makes this compound a valuable tool for studying V2 receptor pharmacology and a potential therapeutic agent for conditions characterized by excess water retention, such as hyponatremia and autosomal dominant polycystic kidney disease (ADPKD).
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate V2 receptor activity, including cAMP accumulation assays, competitive binding assays, and functional water permeability assays.
V2 Receptor Signaling Pathway
The binding of arginine vasopressin (AVP) to the V2 receptor initiates a signaling cascade that is a primary target for this compound. The following diagram illustrates this canonical pathway.
Caption: V2 Receptor Signaling Pathway and this compound's Point of Action.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in various cell-based assays for V2 receptor activity.
Table 1: this compound Potency in V2 Receptor Assays
| Parameter | Species/Cell Line | Assay Type | Value (nM) | Reference |
| IC₅₀ | Human V2 Receptor | Not Specified | 1.2 | |
| IC₅₀ | Rat V2 Receptor | Not Specified | 2.3 | |
| Kᵢ | Human V2 Receptor (in mouse LV2 cells) | Competitive Binding ([³H]AVP displacement) | 2.3 |
Table 2: Functional Inhibition of V2 Receptor Signaling by this compound
| Cell Line | Agonist (Concentration) | This compound Concentration | Measured Effect | % Inhibition/Effect | Reference |
| MCD4 cells (expressing human V2R) | dDAVP (100 nM) | 100 nM | cAMP production | Complete abolition of dDAVP-induced increase | |
| MCD4 cells (expressing human V2R) | dDAVP (100 nM) | 100 nM | AQP2 phosphorylation (pS256) | Prevention of dDAVP-induced increase | |
| MCD4 cells (expressing human V2R) | dDAVP (100 nM) | 100 nM | Osmotic water permeability | Prevention of dDAVP-induced increase |
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the ability of this compound to inhibit the AVP-induced production of intracellular cAMP.
Experimental Workflow:
Caption: Workflow for a cAMP Accumulation Assay in Antagonist Mode.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
White, opaque 96-well microplates.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
This compound.
-
Arginine vasopressin (AVP) or desmopressin (dDAVP) as the reference agonist.
-
cAMP detection kit (e.g., HTRF®, LANCE®, cAMP-Glo™, ELISA, or a FRET-based biosensor).
-
Plate reader compatible with the chosen detection technology.
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend V2R-expressing cells in fresh culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range. The final DMSO concentration in the assay should be ≤ 0.1%.
-
Prepare a solution of AVP or dDAVP in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC₈₀).
-
-
Assay Procedure:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.
-
Add the serially diluted this compound to the respective wells and incubate for 15-30 minutes at 37°C.
-
Add the EC₈₀ concentration of AVP or dDAVP to all wells except the negative control wells.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cAMP accumulation.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
-
Competitive Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the V2 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human V2 receptor.
-
Radiolabeled AVP (e.g., [³H]AVP).
-
This compound.
-
Unlabeled AVP (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, serial dilutions of this compound, a fixed concentration of [³H]AVP, and cell membranes.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of unlabeled AVP.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Osmotic Water Permeability Assay
This functional assay assesses the effect of this compound on AVP-induced water transport across the cell membrane.
Experimental Workflow:
Caption: Workflow for an Osmotic Water Permeability Assay.
Materials:
-
MCD4 cells stably expressing human V2R and AQP2.
-
Glass coverslips.
-
Calcein-AM fluorescent dye.
-
Isotonic and hypertonic buffers.
-
This compound and dDAVP.
-
Fluorescence microscope with a perfusion system and video imaging capabilities.
Protocol:
-
Cell Preparation:
-
Grow MCD4 cells on glass coverslips.
-
Load the cells with 10 µM calcein-AM for 45 minutes at 37°C.
-
-
Treatment:
-
Treat the cells with 100 nM this compound and/or 100 nM dDAVP for 1 hour at 37°C.
-
-
Measurement:
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Perfuse the cells with isotonic buffer to establish a baseline fluorescence.
-
Rapidly switch the perfusion to a hypertonic buffer.
-
Record the time-lapse images of the change in fluorescence intensity as the cells shrink due to water efflux.
-
-
Data Analysis:
-
The rate of change in fluorescence intensity is proportional to the rate of water permeability.
-
Compare the rates of water efflux between the different treatment groups to determine the inhibitory effect of this compound on AVP-induced water transport.
-
Conclusion
This compound is a potent and selective antagonist of the V2 receptor, making it an invaluable pharmacological tool for studying the vasopressin signaling pathway. The cell-based assays described in these application notes provide robust and reproducible methods for characterizing the in vitro activity of this compound and other V2 receptor modulators. These protocols can be adapted for high-throughput screening of compound libraries or for detailed mechanistic studies of V2 receptor function. The quantitative data and detailed methodologies presented herein should serve as a valuable resource for researchers in academic and industrial settings.
References
- 1. This compound, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a non-peptide vasopressin V2 receptor antagonist for the potential oral treatment of hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vasopressin receptor - Wikipedia [en.wikipedia.org]
Lixivaptan Administration Protocols for Preclinical Hyponatremia Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lixivaptan (VPA-985) is an orally active, non-peptide, selective vasopressin V2 receptor antagonist.[1][2] By competitively blocking the V2 receptor in the renal collecting ducts, this compound inhibits the action of arginine vasopressin (AVP).[1][3] This antagonism prevents the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, leading to a decrease in water reabsorption and an increase in free water excretion, a process known as aquaresis.[4] This mechanism makes this compound a targeted therapeutic agent for the treatment of euvolemic and hypervolemic hyponatremia. These application notes provide detailed protocols for the administration of this compound in preclinical models of hyponatremia, guidance on experimental design, and methods for assessing its pharmacodynamic effects.
Mechanism of Action
This compound exerts its aquaretic effect by disrupting the vasopressin signaling cascade in the principal cells of the kidney's collecting ducts. Under normal physiological conditions, or in states of excessive AVP secretion, AVP binds to the V2 receptor, a Gs-protein coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates AQP2-containing vesicles, promoting their translocation to and fusion with the apical membrane. The insertion of AQP2 channels increases water permeability, allowing for the reabsorption of water from the tubular fluid into the bloodstream. This compound competitively inhibits the binding of AVP to the V2 receptor, thereby preventing this entire cascade. The result is a decrease in apical membrane AQP2, reduced water reabsorption, and the excretion of dilute urine, which helps to correct serum sodium levels in hyponatremic states.
References
- 1. This compound, a non-peptide vasopressin V2 receptor antagonist for the potential oral treatment of hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VPA-985, a nonpeptide orally active and selective vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – an evidence-based review of its clinical potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Measuring the Pharmacodynamic Effects of Lixivaptan on Urine Osmolality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixivaptan is a selective, orally active, non-peptide vasopressin V2 receptor antagonist.[1][2] It belongs to the vaptan class of drugs that promote aquaresis, the excretion of solute-free water.[3][4][5] The primary mechanism of action of this compound involves blocking the binding of arginine vasopressin (AVP) to the V2 receptors in the principal cells of the renal collecting ducts. This antagonism inhibits the cyclic adenosine monophosphate (cAMP) signaling cascade, which in turn prevents the phosphorylation and translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the cells. The net effect is a decrease in water reabsorption by the kidneys, leading to an increase in urine output and a decrease in urine osmolality. Measuring urine osmolality is, therefore, a key pharmacodynamic (PD) biomarker to assess the in vivo activity and efficacy of this compound. These application notes provide detailed protocols for measuring the pharmacodynamic effects of this compound on urine osmolality in both preclinical and clinical settings.
Principle of the Assay
The measurement of urine osmolality serves as a direct indicator of the kidney's ability to concentrate urine. This compound's antagonism of the V2 receptor is expected to produce a dose-dependent decrease in urine osmolality. The most common and reliable method for determining urine osmolality is freezing point depression osmometry. This technique is based on the principle that the freezing point of a solution is depressed in proportion to the concentration of dissolved solute particles. An osmometer measures this freezing point depression to provide a direct reading of osmolality in milliosmoles per kilogram of water (mOsm/kg).
This compound Signaling Pathway
Caption: Mechanism of action of this compound in the renal collecting duct.
Quantitative Data Summary
The following table summarizes the pharmacodynamic effects of this compound on urine osmolality and other relevant markers from preclinical and clinical studies.
| Study Population | This compound Dose | Change in Urine Osmolality | Other Relevant Findings | Reference |
| PCK Rats (ADPKD model) | 0.5% in chow (low dose) | Not directly reported, but associated with a 3-fold increase in 24-hour urine output. | 26% reduction in kidney weight/body weight; 54% reduction in kidney cystic score; 23% reduction in kidney cAMP levels. | |
| PCK Rats (ADPKD model) | 1% in chow (high dose) | Not directly reported, but associated with a 3-fold increase in 24-hour urine output. | Less efficacious than the low dose in reducing kidney size and cystic burden. | |
| Patients with ADPKD (Phase II) | 200 mg BID | Successfully suppressed mean spot urine osmolality below 300 mOsm/kg throughout the 24-hour period on Day 7 in 100% of participants. | Prolonged inhibition of the vasopressin V2 receptor. | |
| Patients with Chronic Heart Failure | Not specified | Significant increase in solute-free water clearance up to 6 hours post-administration. | Maximum urinary output at 2 hours. |
Experimental Protocols
Preclinical Studies (Rodent Models)
1. Animal Model and Acclimation:
-
Utilize appropriate rodent models, such as the PCK rat for autosomal dominant polycystic kidney disease (ADPKD) studies or standard rat/mouse strains for general pharmacodynamic assessments.
-
House animals in metabolic cages to allow for accurate urine collection.
-
Acclimate animals to the housing conditions and handling for at least 3 days prior to the experiment.
-
Provide ad libitum access to food and water unless otherwise specified by the study design.
2. Dosing:
-
This compound can be administered orally, either mixed in the chow or via oral gavage.
-
Prepare vehicle control and this compound formulations at the desired concentrations.
-
Administer the drug or vehicle at a consistent time each day.
3. Urine Collection:
-
Collect urine over a defined period, typically 24 hours, to account for diurnal variations.
-
Collect baseline urine samples for at least 24 hours prior to the first dose.
-
Following drug administration, continue to collect urine at specified time points (e.g., 0-4h, 4-8h, 8-24h) to characterize the time course of the pharmacodynamic effect.
4. Sample Handling and Analysis:
-
At the end of each collection period, record the total urine volume.
-
Centrifuge the urine samples to remove any particulate matter.
-
Store the supernatant at -80°C until analysis.
-
For urine osmolality measurement, bring the samples to room temperature.
-
Calibrate the osmometer according to the manufacturer's instructions using appropriate standards.
-
Measure the osmolality of each urine sample in duplicate or triplicate.
Clinical Studies
1. Subject Selection and Baseline Assessment:
-
Recruit healthy volunteers or patients with specific conditions (e.g., hyponatremia, ADPKD) based on the study objectives.
-
Obtain informed consent from all participants.
-
Conduct a thorough baseline assessment, including medical history, physical examination, and baseline laboratory tests (serum electrolytes, creatinine, etc.).
2. Study Design:
-
A randomized, double-blind, placebo-controlled design is recommended.
-
Standardize fluid and dietary intake for a period before and during the study to minimize variability in urine output and osmolality.
3. Dosing and Pharmacodynamic Sampling:
-
Administer this compound or placebo orally at the specified dose(s) and schedule.
-
Collect blood and urine samples at predefined time points pre- and post-dose. A typical schedule might include pre-dose, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
For urine collection, spot urine samples are often used in clinical trials for convenience. However, 24-hour urine collections provide a more comprehensive assessment.
4. Urine Osmolality Measurement:
-
Process and store urine samples as described in the preclinical protocol.
-
Use a validated freezing point depression osmometer for analysis.
-
Ensure that the clinical laboratory performing the analysis adheres to Good Clinical Laboratory Practice (GCLP) standards.
Experimental Workflow
Caption: Workflow for a pharmacodynamic study of this compound on urine osmolality.
Materials and Reagents
-
Equipment:
-
Metabolic cages (for preclinical studies)
-
Urine collection containers
-
Pipettes and pipette tips
-
Centrifuge
-
-80°C freezer
-
Freezing point depression osmometer
-
-
Reagents and Consumables:
-
This compound
-
Vehicle control (e.g., sterile water, methylcellulose solution)
-
Osmometer calibration standards
-
Cryovials for sample storage
-
Data Analysis and Interpretation
The primary pharmacodynamic endpoint is the change in urine osmolality from baseline. Data should be analyzed using appropriate statistical methods to compare the effects of this compound with placebo. This may include analysis of variance (ANOVA) or mixed-effects models for repeated measures. The relationship between this compound dose or plasma concentration and the change in urine osmolality can be explored using pharmacodynamic modeling. A significant decrease in urine osmolality following this compound administration is indicative of target engagement and the desired aquaretic effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel vasopressin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lixivaptan in Combination Therapy for Polycystic Kidney Disease (PKD) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of lixivaptan in combination with other compounds for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD). The information is intended to guide researchers in designing new experiments and to inform drug development professionals about the potential of this compound-based combination therapies.
Introduction to this compound and Combination Therapy in ADPKD
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, leading to kidney enlargement and a decline in renal function. Two key signaling pathways implicated in cyst growth are the cyclic adenosine monophosphate (cAMP) pathway, which is stimulated by vasopressin, and pathways involving intracellular calcium levels.
This compound is a selective vasopressin V2 receptor (V2R) antagonist.[1] By blocking the V2R, this compound aims to reduce intracellular cAMP levels, thereby inhibiting cyst cell proliferation and fluid secretion.[2][3] this compound is being investigated as a potential treatment for ADPKD with a potentially safer liver profile compared to the approved V2R antagonist, tolvaptan.[2][4]
The rationale for combination therapy in ADPKD is to target multiple pathogenic pathways simultaneously, which may lead to synergistic or additive therapeutic effects and potentially allow for lower doses of individual drugs, thereby reducing side effects. This document focuses on the preclinical evidence for combining this compound with a calcimimetic, R-568.
Preclinical Evaluation of this compound in Combination with R-568
A significant preclinical study has evaluated the co-targeting of the vasopressin V2 receptor with this compound and the calcium-sensing receptor (CaSR) with the calcimimetic R-568 in two different animal models of PKD. The central premise of this combination is to concurrently address two major biochemical defects in ADPKD: elevated cAMP levels and reduced cytosolic calcium.
Data Summary
The following tables summarize the key quantitative findings from the preclinical study of this compound and R-568 combination therapy in PCK rats and Pkd1RC/RC mice.
Table 1: Efficacy of this compound and R-568 Combination Therapy in PCK Rats
| Treatment Group | Kidney Weight (% of Body Weight) Reduction | Cyst Volume Reduction | Fibrosis Volume Reduction | Renal cAMP Level Reduction |
| This compound (0.5%) | Statistically Significant | 34.8% (p < .05) | Not specified | 33.3% (trend) |
| R-568 (0.025%) | Statistically Significant | 14.1% (n.s.) | Not specified | 20.5% (trend) |
| This compound + R-568 | 20% | 49.4% (p < .001) | 73% | 38.7% (p = .033) |
Data represents percentage reduction compared to untreated control animals. "n.s." indicates not statistically significant.
Table 2: Efficacy of this compound and R-568 Combination Therapy in Pkd1RC/RC Mice
| Treatment Group | Kidney Weight (% of Body Weight) Reduction | Cyst Volume Reduction | Fibrosis Volume Reduction | Renal PKA Activity Reduction (surrogate for cAMP) |
| This compound (0.5%) | Not specified | Not specified | Not specified | 29.5% (trend) |
| R-568 (0.04%) | Not specified | Not specified | Not specified | 51.7% (trend) |
| This compound + R-568 | 20% | 56% | 69% | 65.3% (p = .024) |
Data represents percentage reduction compared to untreated control animals.
Signaling Pathway
The combination of this compound and R-568 targets two distinct G-protein coupled receptors (GPCRs) that have opposing effects on adenylyl cyclase and, consequently, intracellular cAMP levels. This compound blocks the vasopressin V2 receptor, which is coupled to a stimulatory G-protein (Gs), thereby inhibiting cAMP production. R-568 activates the calcium-sensing receptor, which is coupled to an inhibitory G-protein (Gi), further suppressing adenylyl cyclase activity and reducing cAMP levels.
Experimental Protocols
In Vivo Animal Studies
1. Animal Models:
-
PCK rats (an orthologous model of human PKD)
-
Pkd1RC/RC mice
2. Dosing and Administration:
-
This compound: Administered as a 0.5% mixture in standard rodent chow.
-
R-568: Administered as a 0.025% mixture in chow for rats and 0.04% for mice.
-
Combination Therapy: Both compounds mixed into the chow at the specified concentrations.
-
Duration: 7 weeks for PCK rats and 13 weeks for Pkd1RC/RC mice.
3. Efficacy Endpoints:
-
Kidney Weight to Body Weight Ratio: Kidneys are excised, weighed, and normalized to the animal's total body weight.
-
Cyst Volume: Determined through histological analysis of kidney sections.
-
Fibrosis Volume: Quantified from stained kidney sections.
-
Renal cAMP Measurement: Whole kidney lysates are analyzed for cAMP levels using commercially available enzyme immunoassay (EIA) kits.
-
Protein Kinase A (PKA) Activity: As an indirect measure of cAMP levels, PKA activity is assessed in kidney tissue lysates.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating a combination therapy for PKD.
Future Directions and Other Potential Combination Therapies
While the combination of this compound with a calcimimetic has shown promise in preclinical models, clinical data is not yet available. The design of future clinical trials for this compound may consider combination approaches. Other classes of compounds that are being investigated for ADPKD and could be potential candidates for combination therapy with this compound include:
-
Somatostatin Analogs (e.g., octreotide, lanreotide): These also work by reducing cAMP levels, and a combination with a V2R antagonist could have additive effects.
-
mTOR Inhibitors (e.g., sirolimus, everolimus): The mTOR pathway is implicated in cell proliferation and cyst growth in ADPKD.
-
Metformin: This drug activates AMP-activated protein kinase (AMPK), which can inhibit pathways involved in cyst growth.
-
Statins (e.g., pravastatin): Some studies have suggested a potential benefit of statins in reducing renal cyst growth, although the evidence is not conclusive.
The logical relationship for a potential combination therapy is to target different but complementary pathways involved in PKD pathogenesis, which could lead to enhanced efficacy.
Conclusion
The preclinical data strongly suggest that a combination of this compound and the calcimimetic R-568 is more effective than either monotherapy in reducing cyst burden and fibrosis in animal models of ADPKD. This provides a solid rationale for further investigation of this and other this compound-based combination therapies in a clinical setting. The protocols and data presented here serve as a valuable resource for researchers and clinicians working towards more effective treatments for ADPKD.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Pre‐clinical evaluation of dual targeting of the GPCRs CaSR and V2R as therapeutic strategy for autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
Application Note: Quantification of Lixivaptan in Plasma by HPLC-MS/MS
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of lixivaptan in plasma. This compound is a selective vasopressin V2-receptor antagonist, and its accurate measurement in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The described protocol utilizes a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. The method has been validated following FDA bioanalytical method validation guidelines and is suitable for high-throughput analysis in a research or drug development setting.
Introduction
This compound is a non-peptide, orally active, selective vasopressin V2-receptor antagonist.[1] By blocking the V2 receptor in the renal collecting duct, this compound promotes aquaresis, the excretion of solute-free water, making it a potential treatment for hyponatremia associated with conditions like congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).[1][2] To support clinical and preclinical development, a reliable bioanalytical method for the quantification of this compound in plasma is essential for characterizing its pharmacokinetic profile.
This document provides a detailed protocol for a sensitive and selective HPLC-MS/MS method for determining this compound concentrations in mouse plasma. The method employs a simple protein precipitation for sample extraction and uses vildagliptin as an internal standard (IS) to ensure accuracy and precision.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Vildagliptin (Internal Standard, IS) (purity >99%)
-
Acetonitrile (HPLC or MS grade)
-
Ammonium formate (analytical grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control mouse plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
HPLC System: A system equipped with a binary pump, degasser, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 analytical column (50 mm × 2.1 mm, 1.8 µm).
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of this compound and vildagliptin (IS) in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% acetonitrile to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a working solution of vildagliptin at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the this compound working solutions into blank mouse plasma to prepare a series of calibration standards covering the desired concentration range (e.g., 5-500 ng/mL). Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 15, 150, and 400 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the vildagliptin internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix the samples vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the HPLC-MS/MS system for analysis.
HPLC and Mass Spectrometry Conditions
The chromatographic separation and mass spectrometric detection parameters are summarized in Table 1. The assay was performed using a tandem mass spectrometer with an electrospray ionization source. Quantification was achieved using Multiple Reaction Monitoring (MRM) of the protonated precursor to product ion transitions for both this compound and the internal standard.
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC System | |
| Analytical Column | C18 (50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 10 mM Ammonium Formate (pH 3.1) in WaterB: Acetonitrile |
| Composition | 60:40 (v/v) A:B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 290 → 137 |
| MRM Transition (IS) | m/z 154 → 97 |
| Source Temperature | 450°C |
| Ion Spray Voltage | 5000 V |
| Collision Gas | Nitrogen |
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r) | >0.999 |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL |
| Precision (%CV) | |
| Intra-day | <5.5% |
| Inter-day | <5.5% |
| Accuracy (%RE) | |
| Intra-day | Within ±15% of nominal value |
| Inter-day | Within ±15% of nominal value |
| Recovery | |
| This compound | 99.2 ± 0.68% |
| Matrix Effect | No significant ion suppression or enhancement observed |
Workflow Visualization
The overall experimental workflow for the quantification of this compound in plasma is illustrated in the following diagram.
Caption: Workflow for this compound Quantification in Plasma.
Conclusion
The HPLC-MS/MS method described provides a simple, rapid, and reliable approach for the quantification of this compound in plasma samples. The protein precipitation extraction procedure is efficient, with high recovery and minimal sample handling, making it suitable for high-throughput pharmacokinetic studies. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, fulfilling the requirements for bioanalytical method validation.
References
- 1. This compound – an evidence-based review of its clinical potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of tolvaptan in rabbit plasma by LC–MS/MS: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of HPLC-MS/MS method for the determination of this compound in mouse plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Lixivaptan dosage to minimize aquaretic side effects in studies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing lixivaptan dosage to minimize aquaretic side effects in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to aquaretic side effects?
A1: this compound is a selective vasopressin V2 receptor antagonist.[1] By blocking the V2 receptor in the renal collecting ducts, it prevents the action of arginine vasopressin (AVP). This inhibition reduces the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[2] Consequently, the reabsorption of free water from the urine is decreased, leading to an increase in free water excretion (aquaresis), which manifests as polyuria (increased urine volume), and can subsequently cause polydipsia (thirst) and nocturia.[3]
Q2: What are the expected aquaretic side effects when using this compound?
Q3: Is there a known dose-response relationship for this compound and its aquaretic effects?
A3: Yes, a dose-dependent increase in aquaretic effects is observed with this compound. While detailed adverse event tables from the ADPKD trials are not published, a study in patients with chronic heart failure demonstrated a dose-related increase in urine volume with single doses of this compound ranging from 10 mg to 400 mg. This suggests that higher doses will likely result in more pronounced aquaretic side effects.
Troubleshooting Guide
Issue: Excessive Polyuria or Dehydration in Study Subjects
1. Assessment and Monitoring:
-
Urine Output: Establish a baseline 24-hour urine volume before initiating this compound. Monitor urine output closely, especially during the initial dose titration phase. A significant and sustained increase from baseline is expected.
-
Fluid Intake: Track fluid intake to ensure it matches the increased urine output. Thirst is a natural response, but in a research setting, it's crucial to quantify fluid consumption.
-
Urine Osmolality: Measure urine osmolality to assess the pharmacodynamic effect of this compound. A significant decrease in urine osmolality is an indicator of V2 receptor blockade. In studies with the similar drug tolvaptan, a target urine osmolality of <300 mOsm/kg is often used to guide dosing.
-
Serum Sodium and Hydration Status: Monitor serum sodium levels and clinical signs of dehydration (e.g., orthostatic hypotension, tachycardia, dry mucous membranes) regularly.
2. Management Strategies:
-
Dose Titration: The primary strategy to manage excessive aquaresis is careful dose titration. The ACTION Phase 3 clinical trial for this compound in ADPKD utilized a gradual weekly dose-escalation protocol. If a subject experiences intolerable aquaretic effects, the dose can be reduced to the previously tolerated level.
-
Fluid Management: Advise subjects to maintain adequate hydration by drinking water consistently throughout the day. Fluid intake should be driven by thirst. In cases of excessive polyuria, a structured fluid intake plan may be necessary to prevent dehydration.
-
Dietary Solute Intake: High solute intake (e.g., high salt or protein diet) can increase urine output. While not a primary intervention, assessing and moderating dietary solute load may help manage overall urine volume.
-
Co-administration of Thiazide Diuretics (Caution Advised): Some case reports in patients treated with tolvaptan have explored the use of thiazide diuretics to reduce polyuria. However, this approach should be used with extreme caution in a research setting, as it may confound the study results and potentially increase the risk of dehydration and electrolyte imbalances.
Experimental Protocols & Data
This compound Dose Titration Protocol (Adapted from the ACTION Phase 3 Trial)
This protocol is designed to titrate this compound to the maximum tolerated dose while minimizing the risk of severe aquaretic side effects.
-
Baseline Assessment: Before the first dose, collect baseline measurements, including 24-hour urine volume, urine osmolality, serum sodium, and body weight.
-
Starting Dose: Initiate this compound at a dose of 50 mg twice daily (BID).
-
Weekly Titration: If the starting dose is well-tolerated after one week, increase the dose weekly in the following steps:
-
Week 2: 100 mg BID
-
Week 3: 150 mg BID
-
Week 4: 200 mg BID
-
-
Tolerability Monitoring: At each dose level, assess for tolerability of aquaretic side effects. If a dose is not well-tolerated, reduce to the previous dose level, which will be considered the maximum tolerated dose for that subject.
-
Maintenance Phase: Once the maximum tolerated dose is established (between 100-200 mg BID), continue this dose for the duration of the experimental period.
Monitoring Protocol for Aquaretic Effects
-
Daily:
-
Record fluid intake and urine output.
-
Note the frequency of nocturia.
-
Administer a thirst visual analog scale (VAS).
-
-
Weekly (or at each dose change):
-
Measure body weight.
-
Collect blood for serum sodium analysis.
-
Collect a spot urine sample (ideally a second morning void before the morning dose) for urine osmolality.
-
Quantitative Data on Aquaretic Effects
Since detailed dose-ranging adverse event data for this compound in ADPKD or hyponatremia studies are not publicly available, the following table summarizes the dose-dependent effect on urine volume from a study in heart failure patients. Additionally, data from the tolvaptan TEMPO 3:4 trial is provided as a reference for the types and frequency of aquaretic side effects that can be anticipated with V2 receptor antagonists.
Table 1: this compound Dose-Ranging Effect on Urine Volume (24h post-dose) in Heart Failure Patients
| This compound Dose (single administration) | Mean 24-hour Urine Volume (Liters) |
| Placebo | 1.8 |
| 10 mg | Not significantly different from placebo |
| 30 mg | Data not specified, but significant increase over 4h |
| 75 mg | Data not specified, but significant increase over 4h |
| 150 mg | Data not specified, but significant increase over 4h |
| 250 mg | Data not specified, but significant increase over 4h |
| 400 mg | 3.9 |
Data adapted from a study in mild-to-moderate heart failure patients.
Table 2: Frequency of Aquaretic Adverse Events with Tolvaptan (TEMPO 3:4 Trial in ADPKD)
| Adverse Event | Tolvaptan Group (n=961) | Placebo Group (n=484) |
| Thirst | 55.3% | 20.5% |
| Polyuria | 38.3% | 17.2% |
| Nocturia | 29.1% | 13.0% |
| Pollakiuria (frequent urination) | 23.2% | 5.4% |
| Polydipsia | 10.4% | 3.5% |
This data is for tolvaptan and should be used as a reference only for the potential side effect profile of this compound.
Visualizations
Signaling Pathway of this compound Action
References
- 1. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case report: a thiazide diuretic to treat polyuria induced by tolvaptan | springermedizin.de [springermedizin.de]
- 4. Per-Treatment Post Hoc Analysis of Clinical Trial Outcomes With Tolvaptan in ADPKD - PMC [pmc.ncbi.nlm.nih.gov]
Lixivaptan Technical Support Center: In Vitro Experimentation Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Lixivaptan in in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the stability and solubility of this compound for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO.[1][2][3][4][5] It is crucial to use anhydrous, sterile DMSO to avoid moisture absorption, which can decrease solubility.
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound is practically insoluble in water. This low aqueous solubility is a critical factor to consider when preparing working solutions in cell culture media or aqueous buffers.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store at -20°C for up to 3 years.
-
DMSO Stock Solutions: Aliquot into single-use volumes to prevent repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month. Some suppliers recommend storing at -80°C for up to 6 months.
Q4: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A4: High concentrations of DMSO can be toxic to cells. Generally, the final DMSO concentration in cell culture media should be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize effects on cell viability and function. It is always advisable to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific cell line.
Q5: My this compound precipitates when I add it to my cell culture medium. What can I do?
A5: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. Please refer to the Troubleshooting Guide below for detailed solutions.
Data Presentation: Solubility and Storage
Table 1: this compound Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 150 | 316.5 | Sonication is recommended. |
| DMSO | 95 | 200.45 | Use fresh, moisture-free DMSO. |
| DMSO | 20 | - | Clear solution. |
| Ethanol | 7 | - | |
| Water | Insoluble | - | |
| Predicted Water Solubility | 0.000467 | - | ALOGPS prediction. |
Note: The variability in reported DMSO solubility may be due to differences in the purity of this compound, the grade of DMSO used, and the methods for determining solubility.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| In Solvent (DMSO) | -80°C | 6 months - 1 year | |
| In Solvent (DMSO) | -20°C | 1 month |
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in your aqueous experimental setup can significantly impact the accuracy of your results by lowering the effective concentration. Here are common causes and solutions:
| Issue | Root Cause | Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The drastic change from a high-concentration DMSO stock to the aqueous buffer causes the compound to crash out of solution. | 1. Optimize Dilution Technique: Add the DMSO stock solution drop-wise into the pre-warmed (37°C) medium while vortexing or swirling to ensure rapid and even dispersion. 2. Use an Intermediate Dilution Step: First, dilute the high-concentration DMSO stock into a smaller volume of serum-free media or PBS. Then, add this intermediate dilution to the final volume of your complete media. 3. Lower the Final Concentration: If possible, perform a dose-response experiment starting at lower, more soluble concentrations. |
| Delayed Precipitation (in incubator) | Temperature Shift: Moving from room temperature preparation to a 37°C incubator can affect solubility. pH Shift: The CO₂ environment in an incubator can alter the pH of the media, impacting the solubility of pH-sensitive compounds. Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time. | 1. Pre-warm Media: Always use media pre-warmed to 37°C for preparing your working solutions. 2. Ensure Proper Buffering: Use a medium that is well-buffered for the CO₂ concentration in your incubator. 3. Reduce Serum Concentration: If your experiment allows, a lower serum concentration may reduce protein-binding related precipitation. 4. Prepare Fresh Solutions: Prepare this compound-containing media fresh before each experiment to minimize the time for potential interactions and degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 473.93 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 4.74 mg of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: General Procedure for Assessing this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a typical experiment duration at 37°C.
Materials:
-
This compound DMSO stock solution
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO₂
-
Sterile tubes
-
HPLC system for analysis
Procedure:
-
Prepare a working solution of this compound in your pre-warmed cell culture medium at the highest concentration you plan to use. Ensure the final DMSO concentration is consistent with your experimental design (e.g., 0.1%).
-
Dispense aliquots of this solution into sterile tubes.
-
Immediately take a "time 0" sample and store it at -80°C for later analysis.
-
Incubate the remaining tubes at 37°C with 5% CO₂.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), remove a tube and store it at -80°C.
-
After collecting all time points, analyze the concentration of this compound in each sample using a validated HPLC method.
-
Compare the concentration at each time point to the "time 0" sample to determine the percentage of this compound remaining.
Visualizations
Caption: Experimental workflow for preparing this compound for in vitro assays.
Caption: this compound's mechanism of action via the Vasopressin V2 receptor signaling pathway.
References
- 1. This compound – an evidence-based review of its clinical potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
Addressing potential Lixivaptan resistance in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Lixivaptan in cell lines. The information is designed to help address potential issues, including apparent resistance to the drug's effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the vasopressin V2 receptor (V2R).[1] By binding to the V2R, it competitively blocks the action of arginine vasopressin (AVP).[1] This inhibition prevents the activation of the Gs protein-coupled signaling cascade, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2] The decrease in cAMP prevents the phosphorylation of Aquaporin-2 (AQP2) at the Serine-256 position, which is a critical step for the translocation of AQP2 water channels to the apical membrane of renal collecting duct cells. Consequently, water reabsorption is reduced, resulting in increased free water excretion (aquaresis).
Q2: My cells are not responding to this compound treatment. What are the potential reasons for this apparent resistance?
A2: Apparent resistance to this compound in cell lines can stem from several factors:
-
Low or Absent V2 Receptor Expression: The target cell line may not endogenously express the vasopressin V2 receptor (V2R) or may express it at very low levels.
-
V2 Receptor Mutations: The V2R gene in the cell line may contain mutations that affect this compound binding or signal transduction.
-
Receptor Downregulation: Prolonged exposure to vasopressin or other stimuli can lead to the internalization and degradation of V2Rs, reducing the number of receptors available for this compound to act upon.
-
Alterations in Downstream Signaling: Changes in the components of the cAMP signaling pathway, such as upregulation of phosphodiesterases (PDEs) that degrade cAMP, can counteract the effect of this compound.
-
Experimental/Technical Issues: Problems with the experimental setup, such as incorrect drug concentration, degradation of this compound, or issues with the assay itself, can lead to a lack of observable effect.
Q3: How can I determine if my cell line expresses the V2 receptor?
A3: You can assess V2R expression using several standard molecular biology techniques:
-
RT-qPCR: To detect and quantify V2R mRNA levels.
-
Western Blotting: To detect the V2R protein.
-
Immunofluorescence/Immunocytochemistry: To visualize V2R protein expression and its subcellular localization.
-
Radioligand Binding Assays: To quantify the number of functional receptors on the cell surface.
Troubleshooting Guides
Issue 1: No observable change in cAMP levels after this compound treatment in the presence of a V2R agonist (e.g., dDAVP).
| Possible Cause | Suggested Solution |
| Low V2R Expression | Verify V2R mRNA and protein expression in your cell line using RT-qPCR and Western Blot, respectively. Consider using a cell line known to express V2R (e.g., MCD4 cells, or a transfected cell line). |
| V2R Mutation | Sequence the V2R gene in your cell line to check for mutations that might impair antagonist binding. |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer. |
| Suboptimal Agonist Concentration | Perform a dose-response curve with the V2R agonist (e.g., dDAVP) to determine the optimal concentration for stimulating cAMP production (typically EC80 for antagonist assays). |
| Inadequate Stimulation Time | Conduct a time-course experiment to identify the peak of cAMP production following agonist stimulation. |
| Assay Interference | Ensure that the components of your cell culture medium or lysis buffer are not interfering with the cAMP assay. Refer to the assay kit manufacturer's instructions for potential interfering substances. |
| High Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the rapid degradation of cAMP. |
Issue 2: this compound fails to inhibit AQP2 phosphorylation at Ser-256.
| Possible Cause | Suggested Solution |
| Upstream Signaling Issues | Confirm that your V2R agonist is effectively increasing cAMP levels before assessing downstream phosphorylation. Troubleshoot the cAMP assay first (see Issue 1). |
| Low AQP2 Expression | Verify AQP2 expression in your cell line via Western Blot. |
| Antibody Problems | Use a validated phospho-specific antibody for pS256-AQP2. Include positive and negative controls to ensure antibody specificity. Run a parallel blot for total AQP2 to confirm equal protein loading. |
| Sample Preparation Issues | Prepare cell lysates in the presence of phosphatase inhibitors to prevent dephosphorylation of AQP2. Keep samples on ice throughout the procedure. |
| Western Blotting Technique | Optimize Western blotting conditions, including transfer efficiency and antibody incubation times. Use a blocking buffer that does not interfere with phospho-protein detection (e.g., BSA instead of milk). |
Issue 3: No inhibition of AQP2 translocation to the plasma membrane is observed with this compound treatment.
| Possible Cause | Suggested Solution |
| Ineffective Inhibition of pS256-AQP2 | Confirm that this compound is inhibiting AQP2 phosphorylation at Ser-256 using Western Blot (see Issue 2). |
| Fixation and Permeabilization Artifacts | Optimize fixation and permeabilization steps for your specific cell line and antibodies to ensure proper antigen preservation and antibody access. |
| Imaging Issues | Ensure your microscopy setup is appropriate for detecting the fluorescent signal. Use appropriate controls to account for background fluorescence and non-specific antibody binding. |
| Constitutive AQP2 Recycling | Be aware that AQP2 undergoes constitutive recycling. Ensure your experimental conditions (e.g., stimulation time) are appropriate to observe the effect of this compound on agonist-induced translocation. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Agonist | This compound Concentration | Observed Effect | Reference |
| IC50 (Human V2R) | Mouse fibroblast cell line expressing human V2R | Vasopressin | 1.2 nM | - | |
| IC50 (Rat V2R) | Rat V2 Receptor expressing cells | Vasopressin | 2.3 nM | - | |
| cAMP Levels | MCD4 cells | 100 nM dDAVP | 100 nM | Completely abolished dDAVP-induced increase in cAMP. | |
| pS256-AQP2 Levels | MCD4 cells | 100 nM dDAVP | 100 nM | Prevented the dDAVP-induced increase in pS256-AQP2. | |
| Osmotic Water Permeability | MCD4 cells | 100 nM dDAVP | 100 nM | Prevented the dDAVP-induced increase in osmotic water permeability. |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Polycystic Kidney Disease (PCK Rats)
| Parameter | Treatment Group | Result | Reference |
| Kidney cAMP Levels | Low dose this compound | 23% decrease compared to control. | |
| % Kidney Weight/Body Weight | Low dose this compound | 26% reduction compared to control. | |
| Kidney Cystic Score | Low dose this compound | 54% reduction compared to control. | |
| Plasma Creatinine | Low dose this compound | 13% reduction compared to control. |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol is based on a competitive immunoassay format.
Materials:
-
Cell line of interest cultured in appropriate plates (e.g., 96-well)
-
This compound
-
V2R agonist (e.g., dDAVP)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 M IBMX)
-
Serum-free medium
-
Lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Cell Starvation: On the day of the assay, replace the growth medium with serum-free medium and incubate for at least 1 hour.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells. Include a vehicle control. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the V2R agonist (e.g., dDAVP) at a final concentration of EC80. Also, include wells with agonist only (positive control) and vehicle only (basal level).
-
Incubation: Incubate for the predetermined optimal stimulation time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and add the lysis buffer provided in the cAMP assay kit. Incubate as per the manufacturer's instructions to ensure complete cell lysis.
-
cAMP Detection: Perform the cAMP measurement following the specific protocol of the assay kit being used.
-
Data Analysis: Calculate the cAMP concentration in each well based on a standard curve. Determine the inhibitory effect of this compound.
Protocol 2: Western Blot for Phosphorylated AQP2 (pS256-AQP2)
Materials:
-
Cell lysates prepared as described below
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pS256-AQP2 and anti-total AQP2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells with this compound and/or a V2R agonist as required. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-pS256-AQP2 or anti-total AQP2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the pS256-AQP2 signal to the total AQP2 signal.
Protocol 3: Immunofluorescence for AQP2 Translocation
Materials:
-
Cells grown on glass coverslips
-
This compound and V2R agonist
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-AQP2
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound and/or a V2R agonist.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-AQP2 primary antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (in the dark) for 1 hour at room temperature.
-
Counterstaining: Wash three times with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Assess the localization of AQP2 (cytoplasmic vs. plasma membrane).
Visualizations
Caption: this compound signaling pathway.
Caption: Key experimental workflows.
Caption: Troubleshooting logical workflow.
References
Lixivaptan Efficacy in Animal Models of Renal Disease: A Technical Support Center
Welcome to the technical support center for researchers utilizing lixivaptan in animal models of renal disease. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide answers to specific issues that may arise during your research with this compound.
Q1: We are observing a diminished or inverse dose-response with this compound in our polycystic kidney disease (PKD) model. Why is a higher dose less effective than a lower dose?
A1: This is a documented phenomenon with vaptans in certain PKD models.[1][2] Several factors could contribute to this observation:
-
Receptor Selectivity and Off-Target Effects: While this compound is a selective vasopressin V2 receptor (V2R) antagonist, at higher concentrations, it might exhibit some activity at other receptors, such as the V1a receptor.[1] Antagonism of the V1a receptor could potentially counteract the beneficial effects of V2R blockade in the context of PKD.[1]
-
Reduced Food Intake: At higher doses, the drug may lead to reduced food intake in the animals.[1] Since the drug is often administered mixed in the chow, this results in a lower actual dose of this compound being consumed, leading to paradoxical results. It is crucial to monitor food consumption and animal weight weekly.
-
Physiological Ceiling Effect: It's possible that the lower dose is sufficient to achieve a near-maximal therapeutic effect. Increasing the dose beyond this point may not provide additional benefits and could introduce confounding factors.
Troubleshooting Steps:
-
Verify Drug Intake: Quantify daily food consumption to ensure that animals in the high-dose group are consuming the intended amount of this compound.
-
Dose-Response Curve: Conduct a pilot study with a wider range of doses to establish a comprehensive dose-response curve in your specific animal model.
-
Alternative Administration: Consider oral gavage for more precise dose administration, which can help rule out issues related to food intake.
Q2: We are seeing significant variability in the response to this compound between animals in the same treatment group. What could be the cause?
A2: Inter-animal variability is a common challenge in preclinical studies. Several factors can contribute to this when using this compound:
-
Drug Administration:
-
In-diet formulation: Uneven mixing of this compound in the rodent chow can lead to inconsistent daily dosing. Ensure the drug is thoroughly and homogenously mixed with the feed. The stability of this compound in the diet over time should also be considered.
-
Oral gavage: The stress of gavage can influence animal physiology and drug metabolism. Ensure all personnel are proficient in the technique to minimize stress and ensure accurate delivery to the stomach.
-
-
Pharmacokinetics: Individual differences in drug absorption, metabolism, and clearance can lead to variable drug exposure.
-
Disease Progression: The baseline severity of the renal disease can vary between animals, even if they are age and strain-matched. This can influence the therapeutic response.
Troubleshooting Steps:
-
Standardize Drug Preparation: Implement a rigorous and consistent protocol for preparing the this compound formulation, whether it's mixed in the diet or prepared for gavage.
-
Pharmacokinetic Sub-study: If variability is a persistent issue, consider conducting a small pharmacokinetic study to measure plasma levels of this compound in a subset of your animals to assess for uniform exposure.
-
Baseline Phenotyping: Where possible, use non-invasive imaging or biomarkers to stratify animals by disease severity before starting the treatment.
Q3: Our animals are experiencing excessive urine output and dehydration. How can we manage these aquaretic effects?
A3: this compound's mechanism of action is to block the V2 receptor, leading to aquaresis (the excretion of free water). This is an expected physiological response. However, excessive aquaresis can lead to dehydration and related complications.
Management Strategies:
-
Ensure Free Access to Water: Animals must have ad libitum access to a plentiful supply of fresh water at all times. Water bottles should be checked daily to ensure they are functioning correctly and are being consumed.
-
Monitor Hydration Status: Regularly monitor animals for signs of dehydration, such as scruffiness, sunken eyes, and lethargy. Body weight is also a sensitive indicator of hydration status.
-
Dose Adjustment: If signs of dehydration are observed, a reduction in the this compound dose may be necessary.
Q4: We are concerned about potential liver toxicity with our vaptan. What is known about this compound's liver safety profile in animal models?
A4: While another V2R antagonist, tolvaptan, has been associated with liver injury in some patients, preliminary evidence from in vitro and in silico modeling suggests that this compound may have a lower potential for hepatotoxicity. Studies in the PCK rat model have reported beneficial effects on liver pathology, with a reduction in liver cyst burden. However, it is always prudent to monitor for any signs of off-target toxicity in your studies.
Monitoring Recommendations:
-
Serum Biochemistry: At the end of the study, collect blood and analyze serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Perform a thorough histological examination of the liver tissue to look for any signs of injury or abnormality.
Quantitative Data from Preclinical Studies
The following tables summarize the efficacy of this compound in the PCK (Polycystic Kidney) rat model of autosomal dominant polycystic kidney disease (ADPKD).
Table 1: Effect of this compound on Renal Parameters in PCK Rats
| Parameter | Control Group | Low Dose this compound (0.5% in chow) | High Dose this compound (1% in chow) |
| % Kidney Weight / Body Weight | - | 26% reduction (p<0.01) | 3% reduction (p>0.05) |
| Kidney Cystic Score | - | 54% reduction (p<0.001) | 25% reduction (p<0.01) |
| Kidney cAMP Levels | - | 23% reduction (p<0.05) | No significant change |
| Plasma Creatinine | - | 13% reduction (p<0.001) | 7.4% reduction (p<0.01) |
| 24-hour Urine Output | - | ~3-fold increase | ~3-fold increase |
Table 2: Effect of this compound on Hepatic Parameters in PCK Rats
| Parameter | Control Group | Low Dose this compound (0.5% in chow) | High Dose this compound (1% in chow) |
| Liver Cyst Score | - | 39.3% reduction (p<0.001) | No significant change |
| % Liver Weight / Body Weight | - | 5.2% reduction (p>0.05) | No significant change |
Experimental Protocols
Key Experiment: this compound Administration in Rodent Chow for PKD Studies
This protocol is based on studies conducted in the PCK rat model.
1. Animal Model:
-
PCK rats, 4 weeks of age.
2. This compound Formulation:
-
Dissolve this compound in DMSO at a concentration of 0.5 g/mL.
-
Thoroughly mix the this compound solution with ground standard rodent chow (e.g., 2016CM Harlan Teklad Global Rodent Diet®) for 1 hour using a high-capacity food processor to achieve the desired final concentration (e.g., 0.5% for low dose, 1% for high dose).
-
Prepare a control diet containing only DMSO mixed with the chow.
-
Prepare fresh diets weekly and store them in the dark.
3. Dosing Regimen:
-
Provide the formulated diet to the animals ad libitum for the duration of the study (e.g., 8 weeks).
-
Monitor food intake and animal weight weekly.
4. Efficacy Endpoints:
-
Urine Output: At specified time points (e.g., weeks 7 and 10 of age), house animals in metabolic cages to measure 24-hour urine output.
-
Terminal Procedures (e.g., at 12 weeks of age):
-
Anesthetize animals (e.g., intraperitoneal ketamine and xylazine).
-
Collect blood via cardiac puncture for analysis of plasma electrolytes, creatinine, and urea.
-
Harvest kidneys and liver.
-
Fix one kidney and a portion of the liver in 10% formaldehyde for histological analysis (e.g., H&E staining, Masson's trichrome for fibrosis).
-
Flash-freeze the other kidney in liquid nitrogen for biochemical analyses (e.g., cAMP levels).
-
Visualizations
Diagram 1: this compound Mechanism of Action - V2 Receptor Signaling Pathway
Caption: this compound blocks AVP from binding to the V2 receptor.
Diagram 2: Experimental Workflow for this compound Efficacy Study
Caption: Workflow for evaluating this compound in a rat PKD model.
Diagram 3: Troubleshooting Logic for Unexpected Efficacy Results
Caption: Troubleshooting unexpected dose-response to this compound.
References
Managing off-target effects of Lixivaptan in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lixivaptan in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, non-peptide, selective antagonist of the vasopressin V2 receptor (V2R).[1][2] By competitively blocking the V2R in the renal collecting ducts, it inhibits the action of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH).[3][4] This blockade prevents the AVP-mediated signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells.[3] The ultimate effect is an increase in electrolyte-free water excretion (aquaresis), leading to a decrease in urine osmolality and an increase in serum sodium concentration.
Q2: What are the primary on-target effects of this compound in experimental models?
A2: In preclinical models, particularly those for autosomal dominant polycystic kidney disease (ADPKD), the primary on-target effects of this compound include:
-
Increased urine output (polyuria).
-
Decreased urine osmolality.
-
Increased serum sodium levels (hypernatremia).
-
Reduction in kidney cyst growth and overall kidney size.
-
Decreased intracellular cyclic AMP (cAMP) levels in kidney tissue.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is a selective V2R antagonist, at higher concentrations it may interact with other vasopressin receptor subtypes, primarily the V1a receptor. Potential off-target effects could be related to the blockade of V1a receptors, which are found in vascular smooth muscle, platelets, and hepatocytes. However, in-vitro studies have demonstrated significant V2-receptor specificity over the V1a receptor. A key concern with the vaptan class of drugs is the potential for liver injury, although studies suggest this compound may have a lower risk of hepatotoxicity compared to tolvaptan.
Troubleshooting Guides
In-Vivo Experiments
Q: My animals are exhibiting excessive weight loss and dehydration. What should I do?
A: This is a likely consequence of the potent aquaretic effect of this compound, leading to excessive water loss.
-
Immediate Action: Temporarily reduce the dose of this compound or suspend treatment. Ensure animals have unrestricted access to water. Monitor body weight and hydration status daily.
-
Troubleshooting Steps:
-
Verify Dosing: Double-check the concentration of this compound in the diet or dosing solution. Ensure accurate and homogenous mixing.
-
Adjust Dose: If the initial dose is too high, perform a dose-response study to identify a more tolerable dose that still achieves the desired therapeutic effect.
-
Hydration Support: In severe cases, provide supplemental hydration (e.g., subcutaneous saline) as advised by a veterinarian.
-
Monitor Electrolytes: Measure serum sodium and other electrolytes to ensure they are within a safe range.
-
Q: I am observing unexpected cardiovascular effects (e.g., changes in blood pressure). Is this related to this compound?
A: While less common due to its V2 selectivity, at high concentrations, off-target effects on V1a receptors in vascular smooth muscle could theoretically influence blood pressure.
-
Troubleshooting Steps:
-
Measure Plasma this compound Levels: Determine if the drug concentration is in a range where V1a receptor occupancy might occur.
-
Dose Reduction: Lower the dose to a more V2-selective range and observe if the cardiovascular effects diminish.
-
Use a V1a Antagonist Control: In a separate experimental group, use a selective V1a antagonist to see if it phenocopies the observed effects.
-
Rule out Confounding Factors: Ensure that the observed effects are not due to other experimental variables or the animal model itself.
-
Q: I am concerned about potential liver toxicity. What parameters should I monitor?
A: Monitoring for hepatotoxicity is crucial when working with vaptans.
-
Recommended Monitoring:
-
Serum Biomarkers: Regularly collect blood samples to measure liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.
-
Histopathology: At the end of the study, perform a thorough histological examination of liver tissue to look for signs of injury, such as necrosis, inflammation, or cholestasis.
-
Advanced Biomarkers: For a more sensitive assessment, consider measuring emerging biomarkers of liver injury, such as plasma microRNA-122 (miR-122).
-
In-Vitro Experiments
Q: I am not seeing the expected decrease in cAMP levels after this compound treatment in my cell-based assay. What could be the problem?
A: This could be due to several factors related to the assay setup or cell conditions.
-
Troubleshooting Steps:
-
Cell Line Verification: Confirm that your cell line expresses functional V2 receptors.
-
This compound Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound (e.g., 100 nM) and that the pre-incubation time before agonist stimulation is sufficient.
-
Agonist Concentration: Use a concentration of the V2R agonist (e.g., dDAVP or AVP) that elicits a submaximal response (EC80) to allow for a clear window of inhibition.
-
Reagent Quality: Verify the activity of your this compound stock solution and the V2R agonist.
-
cAMP Assay Protocol: Review your cAMP assay protocol for any potential errors in cell lysis, reagent addition, or signal detection.
-
Q: I am observing high variability in my in-vitro assay results. How can I improve consistency?
A: High variability can be addressed by carefully controlling several aspects of the experimental protocol.
-
Troubleshooting Steps:
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and culture conditions.
-
Pipetting Accuracy: Use calibrated pipettes and ensure consistent pipetting techniques, especially for small volumes.
-
Plate Layout: Randomize the treatment groups across the plate to minimize edge effects.
-
Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed before use.
-
Incubation Times and Temperatures: Strictly adhere to the specified incubation times and temperatures.
-
Quantitative Data Summary
The following table summarizes the available quantitative data on the binding affinity and potency of this compound.
| Target Receptor | Species | Assay Type | Value | Unit | Reference |
| Vasopressin V2 Receptor | Human | IC50 | 1.2 | nM | |
| Vasopressin V2 Receptor | Rat | IC50 | 2.3 | nM | |
| Vasopressin V1a Receptor | Not Specified | Ki | 44.0 | nM | |
| Vasopressin V1a Receptor | Not Specified | IC50 | 150.0 - 5000.0 | nM | |
| Vasopressin V1b Receptor | Not Specified | Ki / IC50 | Data not available | - |
Note: The wide range of reported IC50 values for the V1a receptor may be due to different experimental conditions or assay formats. Researchers should consult the primary literature for more details.
Detailed Experimental Protocols
In-Vivo Protocol: this compound Administration in a PCK Rat Model of ADPKD
This protocol is based on methodologies described in preclinical studies of this compound in polycystic kidney disease models.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ground rodent chow (e.g., 2016CM Harlan Teklad Global Rodent Diet)
-
High-capacity food processor
-
Metabolic cages
-
Blood collection supplies
-
Tissue collection and preservation supplies
2. This compound-Containing Diet Preparation (0.5% w/w):
-
Dissolve this compound in DMSO to create a 0.5 g/mL stock solution.
-
In a food processor, slowly add the this compound-DMSO solution to the ground rodent chow while continuously mixing. For a 1 kg batch of 0.5% this compound diet, you will need 5 g of this compound.
-
Mix for at least 1 hour to ensure a homogenous distribution of the drug.
-
Prepare a control diet by mixing the same volume of DMSO without this compound into the ground chow.
-
Prepare fresh diets weekly and store them in the dark to prevent degradation.
3. Animal Dosing and Monitoring:
-
Use 4-week-old male and female PCK rats.
-
House animals individually to monitor food and water intake accurately.
-
Provide the this compound-containing diet or control diet ad libitum for 8 weeks.
-
Monitor animal body weight and food intake weekly.
-
At specified time points (e.g., weeks 7 and 10 of age), place animals in metabolic cages for 24-hour urine collection to measure urine output and osmolality.
-
Collect blood samples periodically (e.g., via tail vein) and at the study endpoint for measurement of serum creatinine, urea, sodium, and liver function markers (ALT, AST, total bilirubin).
4. Endpoint Analysis:
-
At 12 weeks of age, euthanize the animals.
-
Collect kidneys and liver. Weigh the organs and express as a percentage of total body weight.
-
One kidney and a portion of the liver should be fixed in formalin for histopathological analysis (e.g., H&E staining for cyst scoring and fibrosis).
-
The other kidney and another portion of the liver should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analyses (e.g., cAMP measurement).
In-Vitro Protocol: cAMP Inhibition Assay in MCD4 Cells
This protocol is adapted from studies investigating the molecular mechanism of this compound in renal collecting duct cells.
1. Materials:
-
Mouse cortical collecting duct (MCD4) cells stably expressing the human V2 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound
-
dDAVP (V2R agonist)
-
cAMP assay kit (e.g., FRET-based or ELISA-based)
-
Cell lysis buffer
-
Phosphodiesterase inhibitor (e.g., IBMX)
2. Cell Culture and Seeding:
-
Culture MCD4-V2R cells in a humidified incubator at 37°C and 5% CO2.
-
Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
3. cAMP Inhibition Assay:
-
On the day of the assay, wash the cells once with serum-free medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 1 hour at 37°C.
-
Stimulate the cells with a V2R agonist (e.g., 10 nM dDAVP) for 15-30 minutes at 37°C. Include a set of wells with no agonist stimulation as a baseline control.
-
Aspirate the medium and lyse the cells according to the instructions of your chosen cAMP assay kit.
-
Measure intracellular cAMP levels using a plate reader.
4. Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: V2 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for In-Vivo this compound Studies in PCK Rats.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
Technical Support Center: Overcoming Challenges in Long-Term Lixivaptan Administration Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with Lixivaptan, a selective vasopressin V2 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during long-term administration studies, particularly concerning liver safety and the management of serum sodium levels.
Troubleshooting Guides & FAQs
Managing Elevations in Liver Enzymes
Q1: What is the primary safety concern observed in long-term this compound studies?
A1: The primary safety concern that emerged during the clinical development of this compound, particularly for Autosomal Dominant Polycystic Kidney Disease (ADPKD), was the potential for drug-induced liver injury (DILI). This was highlighted by the observation of elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in a subject in the ALERT study, which ultimately led to the discontinuation of the ADPKD clinical development program.[1]
Q2: What was the design of the clinical trials monitoring for liver injury with this compound?
A2: The ALERT study was specifically designed to assess the liver safety of this compound in ADPKD patients who had previously discontinued Tolvaptan due to liver toxicity.[2] This open-label, repeat-dose Phase 3 study enrolled up to 50 participants who were treated with this compound for 52 weeks following a dose titration period.[3] Liver chemistry was monitored frequently: weekly during the baseline and titration periods, and every four weeks during the maintenance period.[2][3] The primary outcome was the proportion of subjects who developed ALT levels >3x the upper limit of normal (ULN) that was adjudicated to be related to this compound.
Q3: What are the recommended actions if a study subject develops elevated liver enzymes during this compound administration?
A3: While the this compound clinical trials were discontinued, the monitoring protocols from these studies and experience with other vaptans like Tolvaptan provide a framework for managing liver enzyme elevations. The following steps are recommended:
-
Immediate Action: If a subject's ALT or AST levels rise to >3x ULN, this compound administration should be promptly discontinued.
-
Causality Assessment: An independent Hepatic Events Review Committee (HERC) or a qualified hepatologist should assess the probable causality of the liver chemistry abnormalities and their relatedness to this compound. The Drug-Induced Liver Injury Network (DILIN) probability criteria can be used for this assessment.
-
Exclusion of Other Causes: It is crucial to investigate other potential causes of liver injury, such as other medications, viral hepatitis, or underlying liver disease.
-
Monitoring: Liver function tests should be monitored closely until they return to baseline.
Q4: Were there any early warning signs of liver toxicity with this compound?
A4: The available data from the ALERT study, before its discontinuation, showed that in the initial cohort of four subjects who had previously experienced liver toxicity with Tolvaptan, none had clinically meaningful ALT elevations attributed to this compound, and none met the pre-specified stopping criteria of an ALT level >3x ULN. However, the subsequent observation of elevated ALT and AST in one subject prompted the discontinuation of the program. This underscores the importance of vigilant monitoring.
Management of Serum Sodium Levels
Q1: What is the expected pharmacodynamic effect of this compound on serum sodium?
A1: this compound is a vasopressin V2 receptor antagonist that promotes aquaresis, the excretion of electrolyte-free water. This leads to an increase in serum sodium concentration, which is the intended therapeutic effect for treating hyponatremia.
Q2: What are the risks associated with the correction of hyponatremia using this compound?
A2: A primary risk associated with any treatment for hyponatremia, including this compound, is overly rapid correction of serum sodium. While not specifically reported as a frequent adverse event for this compound in the hyponatremia trials, rapid correction can lead to osmotic demyelination syndrome (ODS), a serious neurological condition.
Q3: How should serum sodium be monitored during this compound administration?
A3: Based on the protocols from the this compound hyponatremia trials (BALANCE, LIBRA, and HARMONY), the following monitoring schedule is recommended:
-
Baseline: Establish a baseline serum sodium level before initiating treatment.
-
Initial Phase (First 24-48 hours): Monitor serum sodium at 8 and 24 hours after the initial dose.
-
Titration Phase: Continue daily monitoring of serum sodium to guide dose adjustments.
-
Maintenance Phase: Once a stable and desired serum sodium level is achieved, the frequency of monitoring can be reduced, but regular checks are still necessary.
Q4: What is a safe rate of serum sodium correction?
A4: To minimize the risk of ODS, it is generally recommended to limit the increase in serum sodium to no more than 10-12 mmol/L in the first 24 hours and no more than 18 mmol/L in the first 48 hours.
Q5: What should be done if hypernatremia occurs?
A5: Hypernatremia (an abnormally high serum sodium level) is a potential risk with vasopressin receptor antagonists. Management strategies include:
-
Discontinuation or Dose Reduction: Temporarily or permanently discontinue this compound or reduce the dose.
-
Fluid Management: Encourage oral fluid intake or administer hypotonic fluids (e.g., 5% dextrose in water) intravenously.
-
Monitoring: Closely monitor serum sodium levels until they return to the normal range.
Data Presentation
Table 1: Summary of this compound Phase 3 Hyponatremia Trials
| Trial Name | Patient Population | Primary Endpoint | This compound Dose | Key Efficacy Finding (Change in Serum Sodium at Day 7) |
| BALANCE | Hypervolemic Hyponatremia (Congestive Heart Failure) | Change in serum sodium from baseline to day 7 | 50 mg initial, titratable to 100 mg daily | 2.5 mEq/L (vs. 1.3 mEq/L for placebo) |
| LIBRA | Euvolemic Hyponatremia (SIADH) - Inpatient | Change in serum sodium from baseline to day 7 | 50 mg initial, titratable to 100 mg daily | 6.7 mmol/L (vs. 4.5 mmol/L for placebo) |
| HARMONY | Euvolemic Hyponatremia (SIADH) - Outpatient | Change in serum sodium from baseline to day 7 | 25 mg initial, titratable to 100 mg daily | 3.2 mmol/L (vs. 0.8 mmol/L for placebo) |
Table 2: Key Safety Findings and Adverse Events of Note in this compound Clinical Trials
| Trial/Program | Key Safety Finding/Adverse Event | Details |
| BALANCE | Increased early mortality | 15 deaths in the this compound group within the first 10 days vs. 4 in the placebo group. The cause was unclear, but most deaths were related to heart failure. This prompted a recommendation for early trial termination. |
| ALERT (ADPKD) | Elevated Liver Enzymes (ALT/AST) | Observation of ALT and AST elevations in one subject led to the discontinuation of the entire ADPKD clinical development program for this compound. |
| General (Vaptan Class Effect) | Overly Rapid Sodium Correction | A potential risk with all vasopressin receptor antagonists, which can lead to osmotic demyelination syndrome. |
| General (Vaptan Class Effect) | Hypernatremia | A potential risk due to the mechanism of action. |
Note: A detailed, comparative table of all adverse events from the BALANCE, LIBRA, and HARMONY trials with specific incidence rates was not available in the public domain at the time of this writing.
Experimental Protocols
Protocol: In Vitro Assessment of Vasopressin V2 Receptor Antagonist Activity
Objective: To determine the in vitro antagonist activity of a compound (e.g., this compound) at the vasopressin V2 receptor (V2R).
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human V2R, such as LLC-PK1 cells.
-
Culture the cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
-
cAMP Measurement Assay:
-
Seed the V2R-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the antagonist compound (this compound) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of a V2R agonist, such as arginine vasopressin (AVP) or desmopressin (dDAVP), typically at its EC80 concentration.
-
After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis:
-
Generate a dose-response curve for the antagonist by plotting the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.
-
Protocol: Monitoring Serum Sodium Correction Rate in a Clinical Setting
Objective: To safely monitor the rate of serum sodium correction in subjects receiving this compound for hyponatremia.
Methodology:
-
Baseline Assessment:
-
Obtain a baseline serum sodium measurement immediately before the first dose of this compound.
-
Assess the patient's volume status and neurological condition.
-
-
Frequent Monitoring:
-
Measure serum sodium at 8 hours (±1 hour) and 24 hours (±2 hours) after the initial dose.
-
Continue to measure serum sodium at least once every 24 hours during dose titration and until the serum sodium level stabilizes in the target range.
-
-
Calculation of Correction Rate:
-
Calculate the change in serum sodium over the first 24 hours and the first 48 hours.
-
The rate of correction should not exceed 10-12 mmol/L in 24 hours or 18 mmol/L in 48 hours.
-
-
Action Thresholds:
-
If the rate of correction is too rapid, consider reducing the dose or temporarily discontinuing this compound.
-
If the serum sodium level rises above the normal range (hypernatremia), discontinue this compound and manage as per the hypernatremia protocol.
-
-
Documentation:
-
Record all serum sodium measurements, the timing of this compound administration, and any interventions taken in the subject's case report form.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in the renal collecting duct.
Caption: Workflow for in vitro assessment of V2R antagonist activity.
Caption: Decision logic for managing serum sodium correction rate.
References
- 1. This compound, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. This compound – an evidence-based review of its clinical potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
Lixivaptan and potential drug interactions in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lixivaptan. The information focuses on potential drug interactions observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and which cytochrome P450 (CYP) enzyme is involved?
A1: this compound is primarily metabolized by the cytochrome P450 system. The main enzyme responsible for its metabolism is CYP3A4[1]. Therefore, there is a potential for drug-drug interactions with compounds that are inhibitors, inducers, or substrates of CYP3A4.
Q2: What are the major metabolites of this compound identified in preclinical studies?
A2: Preclinical studies have identified three major metabolites of this compound: WAY-138451, WAY-141624, and WAY-138758[2]. When assessing the drug interaction potential of this compound, it is important to also consider the pharmacology and drug interaction potential of these metabolites.
Q3: Has the potential for drug-induced liver injury (DILI) been evaluated for this compound preclinically?
A3: Yes, the hepatotoxic potential of this compound has been assessed using quantitative systems toxicology (QST) modeling with DILIsym®. These studies involved collecting in vitro data on reactive oxygen species formation, mitochondrial toxicity, and bile acid transporter inhibition for this compound and its major metabolites. The results of these simulations predicted that this compound has a lower risk of causing liver enzyme elevations compared to tolvaptan[1][3][4].
Q4: Is this compound a substrate or inhibitor of any major drug transporters?
A4: In vitro studies have been conducted to evaluate the interaction of this compound and its metabolites with bile acid transporters. While specific details on interactions with other common transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) are not extensively available in the public domain, it is a critical area for investigation for any new chemical entity. Given that the related compound tolvaptan is a substrate of P-gp, it is reasonable to investigate this possibility for this compound as well.
Troubleshooting Guides
Unexpected Variability in In Vitro Metabolism Assays
Problem: You are observing high variability or unexpected results in your in vitro experiments evaluating the metabolism of this compound using human liver microsomes.
| Possible Cause | Troubleshooting Step |
| Inconsistent CYP3A4 Activity | Ensure that the lot of human liver microsomes used has consistent and certified CYP3A4 activity. Use a known CYP3A4 substrate (e.g., midazolam or testosterone) as a positive control in each experiment to monitor enzyme activity. |
| Solubility Issues with this compound | This compound is a lipophilic molecule. Ensure it is fully solubilized in the incubation mixture. Test different solvent concentrations (e.g., DMSO, acetonitrile) and ensure the final solvent concentration is low (<0.5%) and consistent across all wells. |
| Metabolite Instability | The metabolites of this compound may be unstable under the experimental conditions. Assess the stability of the primary metabolites in the incubation matrix over the time course of the experiment. |
| Non-specific Binding | This compound or its metabolites may bind to the plasticware or microsomal protein, reducing the effective concentration. Use low-binding plates and consider including a protein binding assessment in your experimental design. |
Interpreting Potential Drug-Drug Interactions with CYP3A4 Inhibitors
Problem: You are co-incubating this compound with a known CYP3A4 inhibitor and are unsure how to interpret the results.
| Observation | Interpretation and Next Steps |
| Decreased metabolism of this compound | This is the expected outcome. Quantify the extent of inhibition by determining the IC50 value of the inhibitor. This value is crucial for predicting the clinical relevance of the drug-drug interaction. |
| No change in this compound metabolism | Verify the activity of the CYP3A4 inhibitor using a known sensitive CYP3A4 substrate. If the inhibitor is active, it may suggest that at the tested concentrations, the interaction is not significant, or that other metabolic pathways contribute to this compound's clearance in your system. |
| Increased metabolism of this compound | This is an unexpected result. Re-evaluate the experimental setup for potential errors. Consider the possibility of complex enzyme kinetics or activation, although this is less common. |
Quantitative Data Summary
The following tables summarize the types of quantitative data that are critical for assessing the preclinical drug interaction potential of this compound. Note: Specific values from proprietary preclinical studies are not publicly available and are therefore represented as "Data Not Publicly Available."
Table 1: In Vitro Cytochrome P450 Inhibition Potential of this compound
| CYP Isoform | Test System | Probe Substrate | IC50 (µM) | Inhibition Type (Competitive, Non-competitive, etc.) |
| CYP3A4 | Human Liver Microsomes | Midazolam | Data Not Publicly Available | Data Not Publicly Available |
| CYP1A2 | Human Liver Microsomes | Phenacetin | Data Not Publicly Available | Data Not Publicly Available |
| CYP2C9 | Human Liver Microsomes | Diclofenac | Data Not Publicly Available | Data Not Publicly Available |
| CYP2C19 | Human Liver Microsomes | S-Mephenytoin | Data Not Publicly Available | Data Not Publicly Available |
| CYP2D6 | Human Liver Microsomes | Dextromethorphan | Data Not Publicly Available | Data Not Publicly Available |
Table 2: In Vitro Transporter Interaction Potential of this compound
| Transporter | Test System | Probe Substrate | This compound as a Substrate? (Yes/No/Not Determined) | This compound as an Inhibitor? (IC50 in µM) |
| P-glycoprotein (P-gp/MDR1) | Caco-2 or MDCK cells | Digoxin | Not Publicly Available | Not Publicly Available |
| BCRP | Caco-2 or MDCK cells | Rosuvastatin | Not Publicly Available | Not Publicly Available |
| OATP1B1 | OATP1B1-transfected cells | Estradiol-17β-glucuronide | Not Publicly Available | Not Publicly Available |
| OATP1B3 | OATP1B3-transfected cells | Cholecystokinin-8 | Not Publicly Available | Not Publicly Available |
| BSEP | Membrane Vesicles | Taurocholate | Not Publicly Available | Not Publicly Available |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)
This protocol provides a general methodology for determining the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity using human liver microsomes.
-
Materials:
-
This compound (test inhibitor)
-
Human Liver Microsomes (HLMs)
-
Midazolam (CYP3A4 probe substrate)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
Ketoconazole (positive control inhibitor)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to obtain a range of concentrations.
-
Pre-incubate this compound dilutions with HLMs and buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and midazolam.
-
Incubate for a predetermined time at 37°C.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the midazolam metabolite (1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: P-glycoprotein (P-gp) Substrate and Inhibition Assay
This protocol outlines a general method to assess if this compound is a substrate or inhibitor of the P-gp transporter using a cell-based assay (e.g., Caco-2 or MDCK-MDR1 cells).
-
Materials:
-
Caco-2 or MDCK-MDR1 cells cultured on permeable supports (e.g., Transwell® plates)
-
This compound
-
Digoxin (P-gp probe substrate)
-
Verapamil or Elacridar (P-gp inhibitor positive control)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Scintillation fluid and counter (if using radiolabeled compounds) or LC-MS/MS instrumentation
-
-
Procedure for Substrate Assessment:
-
Plate cells on permeable supports and allow them to form a confluent monolayer.
-
Wash the cell monolayers with transport buffer.
-
Add this compound to either the apical (A) or basolateral (B) chamber.
-
At various time points, collect samples from the opposite chamber.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).
-
An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 suggests that this compound is a P-gp substrate.
-
-
Procedure for Inhibition Assessment:
-
Follow the same initial steps as the substrate assessment.
-
Add the P-gp probe substrate (e.g., digoxin) to the basolateral chamber in the presence and absence of various concentrations of this compound in both chambers.
-
Collect samples from the apical chamber over time.
-
Quantify the amount of digoxin transported.
-
Calculate the inhibition of digoxin efflux by this compound and determine the IC50 value.
-
Visualizations
Caption: this compound's metabolic pathway and potential interactions.
Caption: Workflow for in vitro CYP450 inhibition assay.
References
- 1. Comparison of the Hepatotoxic Potential of Two Treatments for Autosomal-Dominant Polycystic Kidney DiseaseUsing Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Comparison of the Hepatotoxic Potential of Two Treatments for Autosomal-Dominant Polycystic Kidney DiseaseUsing Quantitative Systems Toxicology Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. simulations-plus.com [simulations-plus.com]
Mitigating confounding variables in Lixivaptan research protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lixivaptan. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, non-peptide, selective vasopressin V2 receptor antagonist.[1][2] It works by competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptor in the collecting ducts of the kidneys. This inhibition prevents the AVP-mediated signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells.[3] The result is a decrease in water reabsorption by the kidneys, leading to an increase in free water excretion (aquaresis) and a subsequent increase in serum sodium concentration.[1][3]
Q2: What are the main therapeutic indications for which this compound has been investigated?
A2: this compound has been primarily investigated for the treatment of hyponatremia (low serum sodium) associated with conditions such as heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH). More recently, it was also in clinical development for slowing the progression of Autosomal Dominant Polycystic Kidney Disease (ADPKD). However, the development programs for both indications have been discontinued.
Q3: How is this compound typically administered in research settings?
A3: In preclinical animal studies, this compound has been administered orally, often mixed with powdered chow. In clinical trials, this compound was administered as an oral capsule.
Q4: What is the metabolic pathway of this compound and are there any significant drug-drug interactions to be aware of?
A4: this compound is primarily metabolized by the cytochrome P450 system, specifically the CYP3A4 enzyme. Therefore, co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter this compound's plasma concentrations, potentially leading to increased toxicity or reduced efficacy. It is crucial to avoid concomitant use of strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) and inducers (e.g., rifampicin) in research protocols.
Troubleshooting Guides
Issue 1: High Variability in Serum Sodium Measurements
Q: We are observing significant variability in serum sodium levels in our preclinical/clinical study, making it difficult to assess the true effect of this compound. What are the potential causes and how can we mitigate this?
A: High variability in serum sodium measurements can be a significant confounding factor. Here’s a guide to troubleshoot this issue:
Potential Causes:
-
Pre-analytical Variability:
-
Sample Collection Technique: Inconsistent sample collection methods (e.g., venous vs. capillary blood) can lead to different results. Hemolysis during collection can falsely alter electrolyte levels.
-
Sample Handling and Storage: Delays in processing, exposure to air (leading to evaporation), and improper storage temperatures can affect sodium concentrations.
-
Patient/Animal Factors: Hydration status, stress, and diet can all influence baseline sodium levels.
-
-
Analytical Variability:
-
Instrumentation: Different analytical methods (direct vs. indirect ion-selective electrodes) can yield slightly different results.
-
Calibration: Improper or infrequent calibration of laboratory equipment can introduce systematic errors.
-
Mitigation Strategies:
| Confounding Variable | Mitigation Strategy |
| Sample Collection | Standardize the collection method (e.g., always use venous blood). Ensure proper training of personnel to minimize hemolysis. |
| Sample Handling | Process samples promptly after collection. If storage is necessary, use tightly sealed containers and maintain a consistent, appropriate temperature. |
| Patient/Animal State | Acclimatize animals to the experimental conditions before the study begins. Ensure consistent access to food and water (unless fluid restriction is a study parameter). In clinical studies, document and control for fluid intake. |
| Analytical Method | Use the same analytical instrument and method for all samples within a study. |
| Instrument Calibration | Adhere to a strict and regular calibration schedule for all analytical equipment. |
Issue 2: Unexpected Urine Osmolality Results
Q: In our rodent study, the urine osmolality readings are inconsistent or do not show the expected decrease with this compound treatment. What could be going wrong?
A: Inconsistent urine osmolality is a common challenge in studies with aquaretic agents. Here’s how to troubleshoot:
Potential Causes:
-
Urine Collection and Handling:
-
Contamination: Fecal or food contamination of urine samples can alter osmolality.
-
Evaporation: Leaving urine samples exposed to air for extended periods will increase their concentration.
-
Timing of Collection: The timing of urine collection relative to this compound administration is critical to capture the peak effect.
-
-
Animal-Related Factors:
-
Hydration Status: Dehydrated animals may have a blunted response to this compound. Conversely, excessive water intake can dilute the urine, masking the drug's effect.
-
Stress: Stress can affect urination patterns and hormone levels, potentially influencing urine concentration.
-
Diet: The diet's composition, particularly protein and salt content, can impact urine osmolality.
-
Mitigation Strategies:
| Confounding Variable | Mitigation Strategy |
| Urine Collection | Use metabolic cages designed for the separation of urine and feces. Collect urine samples promptly and store them in sealed containers at appropriate temperatures. |
| Hydration Status | Ensure ad libitum access to water unless fluid restriction is part of the experimental design. Monitor water intake to ensure consistency across groups. |
| Acclimatization | Allow animals a sufficient period to acclimate to metabolic cages before the experiment to reduce stress. |
| Diet | Provide a standardized diet to all animals in the study. |
Issue 3: Suspected Drug-Induced Liver Injury (DILI)
Q: We have observed elevated liver enzymes (ALT/AST) in some subjects/animals treated with this compound. How should we investigate and manage this?
A: Although this compound was developed with the hope of a better liver safety profile compared to other vaptans like Tolvaptan, elevations in liver enzymes have been a concern and led to the discontinuation of its clinical development for ADPKD. A systematic approach is crucial when DILI is suspected.
Investigative Steps:
-
Confirm the Abnormality: Repeat the liver function tests to rule out a spurious result.
-
Thorough History and Examination:
-
Concomitant Medications: Review all other medications, supplements, and herbal remedies the subject/animal is receiving for other potential hepatotoxins, especially those metabolized by CYP3A4.
-
Underlying Conditions: In preclinical models, consider the possibility of underlying liver pathology in the specific strain being used. In clinical trials, screen for viral hepatitis and other liver diseases.
-
-
Pattern of Liver Injury: Characterize the pattern of enzyme elevation (hepatocellular, cholestatic, or mixed) to help identify the potential cause.
-
Dose-Response Relationship: Assess if there is a relationship between the this compound dose and the severity of the liver enzyme elevation.
-
Dechallenge and Rechallenge (if ethically and scientifically justifiable): Discontinuation of the drug should lead to improvement in liver enzymes. Re-administration of the drug (rechallenge) is the most definitive way to establish causality but should be approached with extreme caution and is often not feasible or ethical in a clinical setting.
Management Protocol:
| Step | Action |
| 1. Initial Observation of Elevated LFTs | Repeat the test for confirmation. |
| 2. Confirmed Elevation | Temporarily discontinue this compound administration. |
| 3. Investigation | Conduct a thorough investigation for alternative causes as outlined above. |
| 4. Monitoring | Monitor liver function tests frequently until they return to baseline. |
| 5. Causality Assessment | Use a structured causality assessment method (e.g., RUCAM) to determine the likelihood of DILI. |
Data from Key this compound Clinical Trials
The following tables summarize key quantitative data from major clinical trials of this compound for hyponatremia.
Table 1: Efficacy of this compound in Hyponatremia - Change in Serum Sodium
| Trial | Patient Population | Treatment Group | Placebo Group | Mean Change in Serum Na+ at Day 7 (mmol/L) |
| BALANCE | Hypervolemic Hyponatremia (Heart Failure) | This compound | Placebo | 2.5 |
| LIBRA | Euvolemic Hyponatremia (SIADH) | This compound | Placebo | 6.7 |
| HARMONY | Euvolemic Hyponatremia (SIADH) - Outpatient | This compound | Placebo | 3.0 |
Data compiled from a review of this compound clinical trials.
Table 2: Normalization of Serum Sodium with this compound
| Trial | Treatment Group | Placebo Group | % of Subjects with Normalized Serum Na+ at Day 7 |
| BALANCE | This compound | Placebo | 30.1% |
| LIBRA | This compound | Placebo | 44.4% |
| HARMONY | This compound | Placebo | 39.4% |
Data compiled from a review of this compound clinical trials.
Experimental Protocols
Protocol 1: Preclinical Evaluation of this compound in a Rat Model of ADPKD
This protocol is a generalized methodology based on published preclinical studies.
1. Animal Model:
-
Use a well-established rodent model of ADPKD, such as the PCK rat.
-
House animals in a controlled environment with a standard diet and ad libitum access to water.
2. Experimental Groups:
-
Control Group: Animals receive standard chow.
-
This compound Treatment Group(s): Animals receive chow mixed with this compound at desired concentrations (e.g., 0.5% for a low dose).
3. Dosing and Administration:
-
Administer this compound orally by incorporating it into the powdered diet. This ensures consistent, long-term administration.
-
The treatment duration is typically several weeks (e.g., 8 weeks) to observe effects on disease progression.
4. Outcome Measures:
-
Urine Osmolality and Volume: At specified time points, place animals in metabolic cages for 24-hour urine collection. Measure urine volume and osmolality using a vapor pressure osmometer.
-
Serum Sodium and Creatinine: Collect blood samples at the end of the study to measure serum sodium and creatinine levels as an indicator of renal function.
-
Kidney and Liver Analysis: At the end of the study, euthanize the animals and harvest the kidneys and liver.
-
Measure total kidney weight and express it as a percentage of body weight.
-
Perform histopathological analysis to assess cyst volume and fibrosis.
-
Measure kidney cAMP levels as a biomarker of V2 receptor activity.
-
5. Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the outcomes between the control and treatment groups.
Protocol 2: Investigating a Potential Drug-Drug Interaction with a CYP3A4 Inhibitor
This protocol outlines a method to assess the impact of a CYP3A4 inhibitor on this compound's pharmacokinetics and pharmacodynamics.
1. Study Design:
-
Use a crossover study design in healthy volunteers or a suitable animal model.
2. Study Periods:
-
Period 1 (this compound Alone): Administer a single dose of this compound and collect serial blood samples over 24-48 hours to determine its pharmacokinetic profile (Cmax, AUC). Collect urine to measure volume and osmolality.
-
Washout Period: A sufficient time to ensure complete clearance of this compound.
-
Period 2 (this compound with Inhibitor): Administer the CYP3A4 inhibitor (e.g., ketoconazole) for a few days to achieve steady-state inhibition. Then, co-administer a single dose of this compound with the inhibitor. Repeat the blood and urine collections as in Period 1.
3. Outcome Measures:
-
Pharmacokinetics: Compare the Cmax and AUC of this compound with and without the inhibitor.
-
Pharmacodynamics: Compare the changes in urine volume and osmolality between the two periods.
4. Data Analysis:
-
Calculate the fold-increase in this compound exposure in the presence of the inhibitor.
-
Assess the potentiation of the aquaretic effect.
Visualizations
Caption: V2 Receptor Signaling and this compound's Mechanism of Action.
Caption: Typical Preclinical Experimental Workflow for this compound.
Caption: Logical Flow for Troubleshooting Confounding Variables.
References
- 1. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 2. Effects of hydration in rats and mice with polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased water intake reduces long-term renal and cardiovascular disease progression in experimental polycystic kidney disease | PLOS One [journals.plos.org]
Validation & Comparative
A Preclinical Head-to-Head: Lixivaptan vs. Tolvaptan in ADPKD Models
For Researchers, Scientists, and Drug Development Professionals
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive growth of renal cysts, leading to kidney failure. The vasopressin V2 receptor (V2R) has been identified as a key therapeutic target in ADPKD, as its antagonism can reduce intracellular cyclic adenosine monophosphate (cAMP) levels, a critical driver of cyst growth.[1][2] Tolvaptan, a V2R antagonist, is an approved treatment for ADPKD, but concerns regarding hepatotoxicity have spurred the development of new V2R antagonists with potentially safer profiles.[2][3] Lixivaptan has emerged as a promising alternative, and preclinical studies have evaluated its efficacy in various ADPKD animal models.
This guide provides a comparative analysis of the preclinical data for this compound and Tolvaptan in ADPKD models, focusing on their efficacy in mitigating key disease parameters. While direct head-to-head preclinical trials are not extensively available in published literature, this guide synthesizes data from separate studies to offer a comparative perspective.
Efficacy in Preclinical ADPKD Models: A Comparative Summary
The following tables summarize the quantitative data from key preclinical studies of this compound and Tolvaptan in established rodent models of ADPKD. It is important to note that the experimental conditions, including the specific animal model, drug dosage, and treatment duration, may vary between studies, warranting caution in direct comparisons.
Table 1: Efficacy of this compound in Preclinical ADPKD Models
| Animal Model | Treatment | Duration | Key Efficacy Endpoints | Results (Compared to Control) | Reference |
| PCK Rat | 0.5% this compound in chow | 8 weeks | % Kidney Weight/Body Weight | ↓ 26% | [4] |
| Kidney Cystic Score | ↓ 54% | ||||
| Kidney cAMP Levels | ↓ 23% | ||||
| Plasma Creatinine | ↓ 13% | ||||
| Pkd1 RC/RC Mouse | 0.5% this compound in chow | 13 weeks | % Kidney Weight/Body Weight | ↓ 15.5% | |
| Cyst Volume | Significant Reduction | ||||
| Fibrosis Volume | Significant Reduction | ||||
| Renal PKA Activity | ↓ 29.5% (Trend) |
Table 2: Efficacy of Tolvaptan in Preclinical ADPKD Models
| Animal Model | Treatment | Duration | Key Efficacy Endpoints | Results (Compared to Control) | Reference |
| Pkd1 conditional KO Mouse | Tolvaptan in chow | Approx. 65 days | Kidney Weight/Body Weight Ratio | Significant Reduction | |
| Cystic Index | Significant Reduction | ||||
| Blood Urea Levels | Significant Reduction | ||||
| Pkd1RC/RC Mouse | 0.1% Tolvaptan in chow | 5 months | % Kidney Weight/Body Weight | Marked Reduction | |
| Cystic Volume | Marked Reduction | ||||
| Fibrotic Volume | Marked Reduction | ||||
| Kidney cAMP Levels | Reduced to wild-type levels (in combination) |
Mechanism of Action: Targeting the Vasopressin V2 Receptor Pathway
Both this compound and Tolvaptan are selective antagonists of the vasopressin V2 receptor (V2R). In ADPKD, the binding of vasopressin to V2R in the kidney's collecting duct cells activates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels promote cyst cell proliferation and fluid secretion, driving cyst growth. By blocking the V2R, this compound and Tolvaptan inhibit this pathway, thereby reducing cAMP levels and mitigating cystogenesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Pre‐clinical evaluation of dual targeting of the GPCRs CaSR and V2R as therapeutic strategy for autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Lixivaptan and Other Vaptans in Hyponatremia: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Lixivaptan and other vasopressin receptor antagonists (vaptans) in the treatment of hyponatremia. The information is supported by experimental data from key clinical trials to aid in research and drug development efforts.
Mechanism of Action: Vasopressin V2 Receptor Antagonism
Vaptans are a class of drugs that act as competitive antagonists at the vasopressin V2 receptor.[1][2] In conditions such as the syndrome of inappropriate antidiuretic hormone (SIADH) and heart failure, excess arginine vasopressin (AVP) leads to increased water reabsorption in the kidneys, resulting in dilutional hyponatremia.[3][4] By blocking the V2 receptor in the renal collecting ducts, vaptans inhibit this AVP-mediated water reabsorption, leading to an increase in electrolyte-free water excretion (aquaresis) and a subsequent rise in serum sodium concentration.[5]
The binding of AVP to the V2 receptor, a G-protein coupled receptor, normally activates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, increasing water permeability. Vaptans disrupt this pathway by preventing AVP from binding to its receptor, thereby reducing AQP2 translocation and promoting water excretion.
Below is a diagram illustrating the signaling pathway of vasopressin V2 receptor antagonists.
References
- 1. This compound – an evidence-based review of its clinical potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a non-peptide vasopressin V2 receptor antagonist for the potential oral treatment of hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Tolvaptan Is Safe and Effective in Chronic Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel agents for the treatment of hyponatremia: a review of conivaptan and tolvaptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-biolabs.com [creative-biolabs.com]
Lixivaptan's Superior Selectivity for the V2 Receptor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a drug candidate is paramount. This guide provides a detailed comparison of lixivaptan's selectivity for the vasopressin 2 (V2) receptor against other vasopressin receptor antagonists, supported by available experimental data and detailed methodologies.
This compound is a non-peptide, orally active vasopressin V2 receptor antagonist that has been investigated for the treatment of hyponatremia and autosomal dominant polycystic kidney disease (ADPKD). Its therapeutic effect is primarily mediated by blocking the action of arginine vasopressin (AVP) at the V2 receptor in the renal collecting ducts, leading to aquaresis—the excretion of electrolyte-free water. The selectivity of this compound for the V2 receptor over the V1a and V1b receptors is a key pharmacological feature that minimizes off-target effects.
Comparative Selectivity Profile
To objectively assess this compound's selectivity, this guide compares its binding affinity and functional potency with two other notable vasopressin receptor antagonists: tolvaptan, another selective V2 receptor antagonist, and conivaptan, a dual V1a/V2 receptor antagonist.
Quantitative Analysis of Receptor Antagonism
The following tables summarize the available quantitative data from in vitro studies. Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. Functional potency is often measured as the half-maximal inhibitory concentration (IC50), which is the concentration of an antagonist that produces 50% of its maximum inhibitory effect in a functional assay.
| Compound | Receptor | Parameter | Value (nM) | Species/Cell Line |
| This compound | V2 | IC50 | 1.2 | Human (HEK293 cells)[1][2] |
| V2 | IC50 | 2.3 | Rat[1][2] | |
| V2 | Ki | 2.3 | Rat[3] | |
| V2 | Ki | 0.60 ± 0.02 | Murine Fibroblast (LV2) expressing human V2 receptor | |
| V2 | Ki | 0.74 ± 0.13 | CHO cells expressing human V2 receptor | |
| Tolvaptan | V2 | IC50 | 3 | Not Specified |
| Conivaptan | V1a | Ki | 0.48 | Rat (Liver) |
| V2 | Ki | 3.04 | Rat (Kidney) |
Note: Direct comparative studies of all three compounds under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind. While specific Ki and IC50 values for this compound at V1a and V1b receptors and for tolvaptan at V1a and V1b receptors were not available in the searched literature, multiple sources describe both as highly selective for the V2 receptor. Conivaptan is characterized as a dual V1a/V2 antagonist with no significant activity at the V1b receptor.
Experimental Methodologies
The determination of a compound's receptor selectivity relies on robust in vitro assays. The two primary methods used for vaptans are radioligand binding assays and functional assays measuring second messenger accumulation.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of an unlabeled antagonist (e.g., this compound) for a specific vasopressin receptor subtype.
Principle: This is a competitive binding assay where the unlabeled antagonist competes with a radiolabeled ligand (e.g., [³H]-AVP) for binding to cell membranes expressing the target receptor (V1a, V1b, or V2). The amount of radioactivity bound to the membranes is measured, and the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Protocol Outline:
-
Membrane Preparation: Cell lines stably expressing the human V1a, V1b, or V2 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Assay Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the antagonist. A sigmoidal curve is fitted to the data to determine the IC50 value, which is then used to calculate the Ki.
Functional Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to block the downstream signaling cascade initiated by agonist binding to the V2 receptor.
Objective: To determine the functional potency (IC50) of an antagonist in inhibiting the agonist-induced production of cyclic adenosine monophosphate (cAMP).
Principle: The V2 receptor is a Gs-protein coupled receptor. When activated by an agonist like AVP, it stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. A V2 receptor antagonist will block this effect. The concentration of cAMP is measured using various methods, such as competitive immunoassays or reporter gene assays.
Protocol Outline:
-
Cell Culture: A cell line expressing the human V2 receptor (e.g., HEK293 or CHO cells) is cultured in multi-well plates.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a specific period.
-
Agonist Stimulation: A fixed concentration of a V2 receptor agonist (e.g., AVP or desmopressin) is added to the wells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: The cAMP levels are plotted against the log concentration of the antagonist. A dose-response curve is generated to determine the IC50 value.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the vasopressin signaling pathway, the experimental workflow for determining receptor selectivity, and the logical relationship of this compound's selectivity.
Conclusion
The available data robustly supports the classification of this compound as a highly selective V2 receptor antagonist. Its strong affinity and functional inhibition of the V2 receptor, coupled with minimal interaction with V1a and V1b receptors, underscore its targeted mechanism of action. This high degree of selectivity is advantageous in minimizing the potential for off-target effects that may be associated with less selective vasopressin receptor antagonists. For researchers in drug development, this compound serves as a key example of a targeted therapy, and the experimental protocols outlined provide a framework for the continued evaluation of novel compounds in this class.
References
A Comparative Guide to Bioanalytical Methods for Lixivaptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of bioanalytical methods for the quantification of Lixivaptan, a selective vasopressin V2-receptor antagonist. In the landscape of drug development, robust and reliable bioanalytical methods are paramount for accurate pharmacokinetic and toxicokinetic assessments. This document presents a detailed comparison of two prominent analytical techniques: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
While direct cross-validation data from a single study for this compound is not publicly available, this guide synthesizes data from separate validation studies to offer a comparative overview. Furthermore, a hypothetical comparison with an immunoassay is presented to illustrate the performance characteristics of a different analytical platform, highlighting the strengths and weaknesses of each approach.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance data for the HPLC-MS/MS and HPLC-UV methods for this compound analysis in plasma, as well as a typical comparison with a hypothetical immunoassay.
Table 1: Performance Characteristics of an HPLC-MS/MS Method for this compound
| Parameter | Performance Characteristic |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy (Intra-day) | 97.24% |
| Precision (Intra-day, %RSD) | 1.32% |
| Accuracy (Inter-day) | 97.99% |
| Precision (Inter-day, %RSD) | 0.54% |
| Mean Recovery | 99.2 ± 0.68% |
| Internal Standard | Vildagliptin |
Table 2: Performance Characteristics of an HPLC-UV Method for this compound
| Parameter | Performance Characteristic |
| Linearity Range | 50 - 1000 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but method showed good linearity |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Lower Limit of Detection (LOD) | 16.5 ng/mL |
| Precision (Intra- and Inter-day, %CV) | < 5.5% |
| Recovery | 88.88 - 114.43% |
| Internal Standard | Diclofenac |
Table 3: Hypothetical Comparison of LC-MS/MS and Immunoassay for this compound
| Feature | LC-MS/MS | Immunoassay (Hypothetical) |
| Specificity | High (based on mass-to-charge ratio) | Moderate to High (potential cross-reactivity) |
| Sensitivity (LLOQ) | Low ng/mL | pg/mL to low ng/mL |
| Linearity Range | Wide (3-4 orders of magnitude) | Narrow (1-2 orders of magnitude) |
| Throughput | Moderate | High |
| Method Development Time | Weeks to Months | Months to a Year |
| Cost per Sample | Moderate to High | Low to Moderate |
| Matrix Effect | Can be significant | Can be significant |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC-MS/MS Method for this compound in Mouse Plasma
-
Sample Preparation: A protein precipitation method was used for the extraction of this compound and the internal standard (Vildagliptin) from mouse plasma.
-
Chromatographic Conditions:
-
Column: C18 analytical column (50 × 2.1 mm, 1.8 μm).
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 3.1) in a 40:60 (v/v) ratio.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 290 → 137
-
Vildagliptin (IS): m/z 154 → 97
-
-
HPLC-UV Method for this compound in Mouse Plasma
-
Sample Preparation: Protein precipitation was utilized to extract this compound and the internal standard (Diclofenac) from plasma.
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18 column.
-
Mobile Phase: 100 mM KH₂PO₄ and acetonitrile in a 40:60 (v/v) ratio.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 260 nm.
-
Retention Times:
-
This compound: 3.6 min
-
Diclofenac (IS): 6.2 min
-
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described bioanalytical methods.
Caption: Workflow for this compound analysis by HPLC-MS/MS.
Caption: Workflow for this compound analysis by HPLC-UV.
Caption: Logical workflow for cross-validation of two bioanalytical methods.
A Comparative Analysis of Lixivaptan and Satavaptan in Renal Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lixivaptan and Satavaptan, two selective vasopressin V2 receptor antagonists, based on available preclinical and clinical data in the context of renal research. As of late 2025, no direct head-to-head clinical trials comparing this compound and Satavaptan have been published. Therefore, this comparison is based on an indirect analysis of individual studies.
At a Glance: this compound vs. Satavaptan
| Feature | This compound | Satavaptan |
| Primary Renal Indication Investigated | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | No primary renal indication; renal parameters assessed in studies on hyponatremia in cirrhosis. |
| Mechanism of Action | Selective, non-peptide vasopressin V2 receptor antagonist.[1] | Selective, non-peptide vasopressin V2 receptor antagonist.[2][3] |
| Key Preclinical Renal Model | PCK rats (a model for ADPKD).[4] | Limited specific preclinical renal disease models reported. |
| Reported Effects on Renal Parameters | Reduced kidney weight, cyst score, and serum creatinine in preclinical models.[4] Investigated for slowing the decline in eGFR in ADPKD patients. | Increased urine output and free water clearance in animal and human studies. |
| Clinical Development in Renal Disease | Phase 3 clinical trials (ACTION study) for ADPKD were initiated. | Investigated for ascites and hyponatremia in cirrhosis, with some data on renal function. |
Mechanism of Action: Vasopressin V2 Receptor Antagonism
Both this compound and Satavaptan are members of the "vaptan" class of drugs that act as selective antagonists of the vasopressin V2 receptor (V2R). In the kidney, the binding of arginine vasopressin (AVP) to the V2R on the basolateral membrane of the collecting duct principal cells initiates a signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels promote the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water reabsorption.
By competitively blocking the V2R, this compound and Satavaptan prevent the effects of AVP, leading to a decrease in cAMP levels. This, in turn, reduces the number of AQP2 channels in the apical membrane, making the collecting duct less permeable to water. The result is an increase in free water excretion (aquaresis), a decrease in urine osmolality, and an increase in serum sodium concentration. In the context of ADPKD, the reduction of intracellular cAMP is hypothesized to slow cyst growth and disease progression.
Preclinical Data Comparison
This compound in a Rat Model of ADPKD
A study in PCK rats, a validated animal model for ADPKD, evaluated the effect of this compound on disease progression.
Experimental Protocol:
-
Animal Model: 4-week-old male PCK rats.
-
Treatment Groups:
-
Control: Standard rodent chow.
-
Low-dose this compound: 0.5% this compound in chow.
-
High-dose this compound: 1% this compound in chow.
-
-
Duration: 8 weeks.
-
Primary Endpoints: Percentage of kidney weight to body weight, kidney cystic score, kidney cAMP levels, and plasma creatinine.
Key Findings:
| Parameter | Control | Low-Dose this compound (0.5%) | % Change vs. Control | p-value |
| % Kidney Weight/Body Weight | - | - | ↓ 26% | <0.01 |
| Kidney Cystic Score | - | - | ↓ 54% | <0.001 |
| Kidney cAMP Levels | - | - | ↓ 23% | <0.05 |
| Plasma Creatinine | - | - | ↓ 13% | <0.001 |
| 24-hour Urine Output | - | - | ↑ ~3-fold | - |
Data extracted from a study on PCK rats.
The study demonstrated that low-dose this compound significantly reduced kidney enlargement, cyst burden, and kidney cAMP levels, while also preserving renal function as indicated by a reduction in plasma creatinine.
Satavaptan in Preclinical Models
Preclinical studies on Satavaptan have primarily focused on its aquaretic effects. In normally hydrated conscious rats, oral administration of Satavaptan induced a dose-dependent increase in urine flow rate and a decrease in urine osmolality, without significant changes in sodium and potassium excretion over 24 hours. Animal studies have also suggested potential therapeutic effects in polycystic kidney disease, though detailed quantitative data from these specific models is not as readily available as for this compound.
Clinical Data Comparison
This compound in Autosomal Dominant Polycystic Kidney Disease (ADPKD)
This compound has been investigated in clinical trials for the treatment of ADPKD.
The ELiSA Study (Phase 2): This was an open-label study to evaluate the pharmacokinetics, pharmacodynamics, safety, and tolerability of multiple doses of this compound in ADPKD patients with varying degrees of chronic kidney disease (CKD stages 1-3). The study aimed to characterize the effect of this compound on urine output, urine osmolality, and total kidney volume, among other parameters.
The ACTION Study (Phase 3): This pivotal Phase 3 trial was designed to evaluate the efficacy and safety of this compound in slowing the decline of renal function in ADPKD patients.
Experimental Protocol (General Outline for ACTION Study):
-
Study Design: A two-arm, double-blind, placebo-controlled, randomized phase (Part 1) followed by a single-arm, open-label phase (Part 2).
-
Patient Population: Subjects with ADPKD and an estimated glomerular filtration rate (eGFR) between 25 and 90 mL/min/1.73 m².
-
Intervention: this compound titrated to a maximum tolerated dose between 100-200 mg twice daily versus placebo.
-
Primary Endpoint: The difference in the change in eGFR between the this compound and placebo groups over 52 weeks.
Satavaptan in Cirrhosis with Hyponatremia
Clinical trials of Satavaptan have primarily focused on its use in treating hyponatremia and ascites in patients with liver cirrhosis. While the primary indication was not a renal disease, these studies provide some data on its effects on renal parameters.
Experimental Protocol (Example from a Randomized Trial):
-
Study Design: Multicenter, double-blind, randomized, placebo-controlled study.
-
Patient Population: 110 patients with cirrhosis, ascites, and hyponatremia (serum sodium ≤130 mmol/L).
-
Intervention Groups:
-
Placebo
-
Satavaptan 5 mg/day
-
Satavaptan 12.5 mg/day
-
Satavaptan 25 mg/day
-
-
Duration: 14 days.
-
Concomitant Medication: All patients received spironolactone 100 mg/day.
-
Endpoints: Change in body weight, abdominal girth, and serum sodium.
Key Findings on Renal-Related Parameters:
| Parameter | Placebo | Satavaptan 5 mg | Satavaptan 12.5 mg | Satavaptan 25 mg | p-value (Dose-effect) |
| Mean Change in Body Weight (kg) at Day 14 | +0.49 | +0.15 | -1.59 | -1.68 | 0.05 |
| Mean Change in Serum Sodium (mmol/L) at Day 5 | +1.3 | +4.5 | +4.5 | +6.6 | <0.01 (vs. placebo) |
Data from a study in patients with cirrhosis and hyponatremia.
These results demonstrate Satavaptan's aquaretic effect, leading to a reduction in body weight (indicative of fluid loss) and an increase in serum sodium. The study did not report on long-term renal outcomes like eGFR changes.
Summary and Conclusion
Both this compound and Satavaptan are selective vasopressin V2 receptor antagonists that effectively induce aquaresis. This compound has been specifically investigated for its potential to slow the progression of ADPKD, with preclinical data showing promising effects on kidney size, cyst burden, and renal function. Its clinical development program was designed to confirm these benefits in ADPKD patients.
Satavaptan has been shown to be effective in managing fluid retention and hyponatremia in patients with cirrhosis. While its mechanism of action suggests potential utility in conditions characterized by inappropriate water retention, its development and investigation specifically for primary renal diseases like ADPKD have not been as prominent as that of this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Effects of satavaptan, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Lixivaptan Response in ADPKD: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a progressive genetic disorder characterized by the development and growth of numerous cysts in the kidneys, often leading to end-stage renal disease. Lixivaptan, a selective vasopressin V2 receptor antagonist, is an investigational drug being developed for the treatment of ADPKD.[1][2] Its mechanism of action is similar to the approved ADPKD drug, tolvaptan, which works by inhibiting the binding of arginine vasopressin to the V2 receptor, thereby reducing intracellular cyclic adenosine monophosphate (cAMP) levels, a key driver of cyst growth.[1][3]
The identification and validation of sensitive and specific biomarkers are crucial for accelerating the clinical development of new therapies like this compound and for personalizing patient management. Effective biomarkers can aid in patient selection for clinical trials, serve as surrogate endpoints for efficacy, and predict treatment response. This guide provides a comparative overview of key biomarkers being evaluated for predicting response to vasopressin V2 receptor antagonists in ADPKD, with a focus on their potential application in this compound studies. While direct clinical trial data on biomarkers for this compound response is emerging, much of the current understanding is extrapolated from studies with tolvaptan due to their shared mechanism of action.
Key Biomarkers for Monitoring ADPKD Progression and Treatment Response
Several biomarkers have been investigated for their utility in monitoring ADPKD progression and predicting response to therapy. These can be broadly categorized into imaging, renal function, serum/plasma, and urinary biomarkers.
Data Presentation: Comparison of Biomarker Performance
The following table summarizes the performance characteristics of key biomarkers in the context of ADPKD. It is important to note that while some of these have been studied in the context of tolvaptan, their predictive value for this compound is still under investigation.
| Biomarker Category | Biomarker | Performance Characteristics in ADPKD | Potential for Predicting this compound Response |
| Imaging | Total Kidney Volume (TKV) | Accepted by the FDA and EMA as a prognostic biomarker for disease progression.[4] Measured by MRI, with an average annual increase of 5-6% in untreated patients, which can be reduced to ~3% with treatment. Baseline height-adjusted TKV (htTKV) ≥600 cc/m is predictive of developing renal insufficiency within 8 years. | High. As this compound is expected to slow cyst growth, change in TKV is a primary endpoint in clinical trials. |
| Renal Function | Estimated Glomerular Filtration Rate (eGFR) | Standard measure of kidney function. Decline accelerates in later stages of ADPKD. Tolvaptan has been shown to slow the rate of eGFR decline. | High. Slowing the decline of eGFR is a key indicator of this compound's efficacy. The ACTION Phase 3 study for this compound includes eGFR as a primary endpoint. |
| Serum/Plasma | Copeptin | A stable surrogate marker for vasopressin (AVP). Higher baseline copeptin levels are associated with more rapid disease progression. In tolvaptan-treated patients, higher baseline copeptin was associated with a larger treatment effect on kidney growth and eGFR decline. A larger increase in copeptin after starting tolvaptan was linked to better long-term outcomes. | High. Given the direct mechanism of action of this compound on the vasopressin pathway, copeptin is a strong candidate for a predictive and pharmacodynamic biomarker. |
| Urinary | Urine Osmolality (Uosm) | A marker of vasopressin V2 receptor antagonism. Tolvaptan treatment leads to a significant reduction in Uosm. A greater reduction in Uosm with tolvaptan is associated with a slower decline in eGFR and a greater reduction in TKV growth. | High. this compound is expected to have a similar effect on Uosm, making it a valuable pharmacodynamic biomarker to assess target engagement and potentially predict long-term efficacy. |
| Urinary | Monocyte Chemoattractant Protein-1 (MCP-1) | A marker of inflammation, which is implicated in ADPKD progression. Urinary MCP-1 levels are elevated in ADPKD patients and correlate with disease severity. Along with β2-microglobulin, it has shown added value in predicting the rate of eGFR decline. | Moderate. While not a direct target of this compound, MCP-1 may serve as a downstream marker of treatment efficacy in reducing kidney inflammation and injury. |
| Urinary | β2-Microglobulin (β2MG) | A marker of tubular damage. Urinary levels are associated with the rate of eGFR decline in ADPKD, independent of conventional risk markers. | Moderate. Similar to MCP-1, β2MG could be a valuable marker of this compound's effect on reducing tubular damage. |
Alternative Therapies and Their Biomarkers
While vasopressin V2 receptor antagonists are a cornerstone of targeted therapy for ADPKD, other treatment modalities have been explored.
-
Somatostatin Analogues (e.g., Octreotide, Lanreotide): These drugs have been shown to slow the growth of total liver volume in patients with polycystic liver disease, a common extra-renal manifestation of ADPKD. Meta-analyses suggest they may also slow the rate of TKV increase, although their effect on eGFR decline is not significant. Biomarkers to predict response to somatostatin analogues are not well-established, though changes in TKV and total liver volume are used to monitor efficacy.
-
mTOR Inhibitors (e.g., Sirolimus, Everolimus): Despite promising preclinical data, clinical trials with mTOR inhibitors in ADPKD have been largely disappointing, showing no significant benefit on kidney function or TKV progression.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable validation of biomarkers. Below are methodologies for key assays.
Total Kidney Volume (TKV) Measurement via Magnetic Resonance Imaging (MRI)
Objective: To accurately and reproducibly measure the volume of both kidneys to assess disease progression and response to therapy.
Protocol:
-
Image Acquisition:
-
MRI is the preferred imaging modality due to its high reproducibility and precision.
-
A standardized MRI acquisition protocol should be used across all study sites and time points.
-
The protocol typically includes coronal T1-weighted and T2-weighted sequences. For example, the TEMPO 3:4 trial used coronal T2-weighted single-shot fast spin echo with fat saturation and T1-weighted images without fat saturation, with a slice thickness of 4 mm covering the entire kidneys.
-
-
Image Analysis:
-
Kidney volume is determined using a planimetry method, which involves manual or semi-automated tracing of the kidney contours on each slice.
-
The total kidney volume is calculated by summing the areas of the traced contours and multiplying by the slice thickness.
-
Specialized software can be used for image analysis to ensure consistency.
-
-
Data Reporting:
-
TKV is often adjusted for the patient's height (htTKV) to account for variations in body size.
-
The rate of change in TKV over time is a key endpoint in clinical trials.
-
Copeptin Immunoassay
Objective: To quantify the concentration of copeptin in plasma or serum as a surrogate marker for vasopressin.
Protocol:
-
Sample Collection and Handling:
-
Collect blood samples in appropriate tubes (e.g., EDTA plasma or serum).
-
Copeptin is stable at room temperature for several days and for longer periods when frozen, which simplifies sample handling compared to AVP.
-
-
Assay Principle:
-
Sandwich immunoassays are commonly used. These assays typically involve two antibodies that bind to different epitopes on the copeptin molecule.
-
Commercially available automated immunofluorescent assays (e.g., on the KRYPTOR platform) or enzyme-linked immunosorbent assays (ELISAs) can be used.
-
-
Procedure (Example using a sandwich immunoluminometric assay):
-
A polyclonal antibody specific to a region of the pre-provasopressin molecule (amino acids 132-164) is used to capture copeptin from the sample.
-
A second labeled antibody is then added, which binds to the captured copeptin.
-
The signal generated by the label (e.g., luminescence or fluorescence) is proportional to the concentration of copeptin in the sample.
-
A standard curve is generated using known concentrations of copeptin to quantify the sample concentrations.
-
-
Quality Control:
-
Run quality control samples with known copeptin concentrations in each assay to ensure accuracy and precision.
-
Inter-assay and intra-assay coefficients of variation should be within acceptable limits.
-
Urinary MCP-1 ELISA
Objective: To measure the concentration of MCP-1 in urine as a marker of renal inflammation.
Protocol:
-
Sample Collection and Handling:
-
Collect spot or 24-hour urine samples.
-
Centrifuge the samples to remove cellular debris and store the supernatant at -80°C until analysis.
-
-
Assay Principle:
-
A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used.
-
Numerous commercial ELISA kits are available for the quantification of human MCP-1 in urine.
-
-
Procedure (General ELISA Protocol):
-
A microplate is pre-coated with a monoclonal antibody specific for human MCP-1.
-
Standards and urine samples are added to the wells, and any MCP-1 present is bound by the immobilized antibody.
-
After washing, a biotinylated antibody specific for MCP-1 is added.
-
Following another wash, streptavidin-HRP is added, which binds to the biotinylated antibody.
-
A substrate solution is then added, which reacts with the HRP enzyme to produce a colored product.
-
The intensity of the color is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The concentration of MCP-1 in the samples is determined by comparing their absorbance to a standard curve.
-
-
Data Normalization:
-
Urinary MCP-1 concentrations are often normalized to urinary creatinine concentration to account for variations in urine dilution.
-
Visualizations: Signaling Pathways and Workflows
ADPKD Pathogenesis and this compound's Mechanism of Action```dot
References
- 1. Somatostatin in renal physiology and autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. investors.centessa.com [investors.centessa.com]
- 3. This compound, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
A Comparative Analysis of the Aquaretic Effects of Lixivaptan and Conivaptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the aquaretic effects of Lixivaptan and Conivaptan, two vasopressin receptor antagonists. The information is compiled from published clinical trial data and pharmacological profiles to assist researchers and drug development professionals in understanding the distinct characteristics of these agents.
Introduction
This compound and Conivaptan are both members of the "vaptan" class of drugs that exert their aquaretic effects by antagonizing vasopressin receptors.[1] Their primary therapeutic application has been in the management of hyponatremia, a condition characterized by low serum sodium levels.[2][3] While both drugs promote the excretion of electrolyte-free water, they differ significantly in their receptor selectivity, pharmacokinetic profiles, and approved routes of administration.[1][2] Conivaptan is a dual antagonist of the vasopressin V1a and V2 receptors and is administered intravenously. In contrast, this compound is a selective V2 receptor antagonist that was developed as an oral agent. Notably, the clinical development of this compound for hyponatremia was discontinued, and its subsequent development for autosomal dominant polycystic kidney disease (ADPKD) was also halted due to safety concerns.
Mechanism of Action: Targeting the Vasopressin V2 Receptor
The aquaretic effects of both this compound and Conivaptan are primarily mediated through the blockade of the vasopressin V2 receptor in the renal collecting ducts. Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), binds to V2 receptors, initiating a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells. This increases water reabsorption from the tubular fluid back into the bloodstream. By antagonizing the V2 receptor, vaptans prevent this AVP-mediated water reabsorption, leading to an increase in free water excretion (aquaresis), a rise in serum sodium concentration, and a decrease in urine osmolality.
Conivaptan's antagonism of the V1a receptor, which is found on vascular smooth muscle cells, is not directly related to its aquaretic effect but can lead to vasodilation.
Comparative Efficacy from Clinical Trials
Direct head-to-head clinical trials comparing this compound and Conivaptan are not available. The following tables summarize data from separate clinical trials to provide a comparative overview of their efficacy in treating hyponatremia.
Table 1: Efficacy of this compound in Hyponatremia
| Trial/Study | Patient Population | This compound Dose | Change in Serum Sodium (vs. Placebo) | Key Findings |
| BALANCE Trial | Hypervolemic hyponatremia (Heart Failure) | 50 mg initial, titrated up to 100 mg daily | 1.2 mEq/L greater increase at day 7 (p=0.001) | Statistically significant but modest increase in serum sodium. |
| LIBRA & HARMONY Trials | Euvolemic hyponatremia (SIADH) | Not specified in detail | Statistically significant increase in serum sodium vs. placebo at day 7. | This compound was effective in raising serum sodium in patients with SIADH. |
Table 2: Efficacy of Conivaptan in Hyponatremia
| Trial/Study | Patient Population | Conivaptan Dose | Change in Serum Sodium (vs. Placebo) | Key Findings |
| Pivotal Phase III IV Trial | Euvolemic and hypervolemic hyponatremia | 40 mg/day and 80 mg/day IV | 40 mg/day: 6.3 ± 0.7 mEq/L increase; 80 mg/day: 9.4 ± 0.8 mEq/L increase from baseline to end of treatment. | Both doses significantly increased serum sodium compared to placebo. |
| Oral Conivaptan Trial | Euvolemic and hypervolemic hyponatremia | 40 mg/day and 80 mg/day oral | 40 mg/day: 6.4 mEq/L increase; 80 mg/day: 8.2 mEq/L increase from baseline to end of treatment. | Oral conivaptan was effective in correcting serum sodium. |
| Open-label IV Study | Euvolemic or hypervolemic hyponatremia | 20 mg/day and 40 mg/day IV | Average increase of ~10 mEq/L after 4 days. | Both doses were efficacious in increasing serum sodium. |
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and Conivaptan influence their dosing and clinical use.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound (Oral) | Conivaptan (Intravenous) |
| Bioavailability | Orally active | Not applicable (IV administration) |
| Half-life | Approximately 11 hours | Approximately 5 hours (mean) |
| Protein Binding | Data not readily available | ~99% |
| Metabolism | Primarily via CYP3A4 | Metabolized by CYP3A4; inhibits its own metabolism |
| Elimination | Fecal elimination | Primarily fecal (~83%), with some urinary excretion (~12%) |
| Clearance | Data not readily available | Mean clearance of 15.2 L/hr |
Experimental Protocols
The following section outlines the general methodologies employed in clinical trials to assess the aquaretic effects of this compound and Conivaptan.
Assessment of Aquaretic Efficacy in a Clinical Trial Setting
A typical clinical trial to evaluate the aquaretic effects of a vaptan would follow a structured protocol to ensure data accuracy and patient safety.
Key Methodologies:
-
Serum Sodium Measurement: Blood samples are typically collected at baseline and at frequent, prespecified intervals during and after treatment (e.g., every 4-6 hours initially). Serum sodium concentrations are determined using standard, validated laboratory techniques, such as ion-selective electrode methods.
-
Urine Output and Osmolality: Total urine output is collected and measured over specific time intervals (e.g., 24-hour periods). Urine osmolality is measured from these collections to assess the concentrating ability of the kidneys.
-
Free Water Clearance (CH₂O): This is a calculated parameter to quantify the excretion of solute-free water. It is determined using the formula: CH₂O = V - Cosm, where V is the urine flow rate and Cosm is the osmolar clearance. An increase in free water clearance indicates an aquaretic effect.
-
Safety Monitoring: Throughout the trial, patients are closely monitored for adverse events. This includes regular assessment of vital signs, fluid balance, and neurological status to detect overly rapid correction of hyponatremia, which can lead to osmotic demyelination syndrome.
Safety and Tolerability
The safety profiles of this compound and Conivaptan are a critical aspect of their clinical comparison.
Table 4: Comparative Safety and Tolerability
| Adverse Events | This compound (Oral) | Conivaptan (Intravenous) |
| Common Adverse Events | Thirst, dry mouth, polyuria, headache, dizziness, orthostatic hypotension, tachycardia. | Infusion site reactions (pain, phlebitis), pyrexia, hypokalemia, headache, orthostatic hypotension. |
| Serious Adverse Events | Increased mortality was observed in one heart failure trial compared to placebo (17.7% vs. 14.3%). Development was halted due to observations of elevated liver enzymes (ALT and AST) in a study for ADPKD. | Rapid correction of serum sodium can lead to osmotic demyelination syndrome. Cardiac failure events and atrial dysrhythmias have been reported, particularly in patients with underlying heart failure. |
| Contraindications | Hypovolemic hyponatremia. | Hypovolemic hyponatremia, anuria, and concomitant use with potent CYP3A4 inhibitors. |
Conclusion
This compound and Conivaptan both induce aquaresis by antagonizing the vasopressin V2 receptor, leading to increased free water excretion and correction of hyponatremia. Conivaptan, a dual V1a/V2 receptor antagonist, is an established intravenous therapy for euvolemic and hypervolemic hyponatremia in the hospital setting. Its use is associated with a predictable increase in serum sodium but requires careful monitoring for infusion site reactions and the rate of sodium correction.
This compound, a selective V2 receptor antagonist, showed promise as an oral treatment option. However, its clinical development was ultimately terminated due to safety concerns, including increased mortality in a heart failure trial and evidence of liver toxicity in a later study for a different indication.
For researchers and drug development professionals, the divergent paths of these two vaptans highlight the critical importance of receptor selectivity, formulation, and long-term safety profiles in the development of new therapeutic agents. While the aquaretic efficacy of V2 receptor antagonism is well-established, the overall clinical utility of a drug is determined by a comprehensive assessment of its benefits and risks.
References
- 1. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – an evidence-based review of its clinical potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound – an evidence-based review of its clinical potential in the treatment of hyponatremia | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of Lixivaptan: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Lixivaptan is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to ensure the safe and environmentally responsible disposal of this compound.
This compound is an investigational, orally-active, non-peptide, selective vasopressin V2 receptor antagonist.[1][2] As with any active pharmaceutical ingredient (API), adherence to established disposal protocols is paramount to prevent environmental contamination and ensure personnel safety. The following procedures are based on general best practices for pharmaceutical and chemical waste management in a laboratory setting.
This compound Identification and Safety Data
A clear understanding of the compound's properties is the first step in safe handling and disposal.
| Property | Information |
| Chemical Name | N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][3]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide |
| CAS Number | 168079-32-1 |
| Molecular Formula | C27H21ClFN3O2 |
| Molecular Weight | 473.93 g/mol |
| Physical Form | White to beige powder |
| Known Hazards | Harmful if swallowed |
| Storage | Room temperature |
Step-by-Step Disposal Procedure for this compound
In the absence of specific disposal instructions from the manufacturer, this compound should be managed as a chemical waste in accordance with federal, state, and local regulations. The primary regulation governing pharmaceutical waste in the United States is the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
1. Waste Characterization and Segregation:
-
Do not dispose of this compound down the drain. Pharmaceutical waste should not be sewer-disposed.
-
Treat all unused, expired, or contaminated this compound, including pure API, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to await proper disposal.
2. Packaging and Labeling:
-
Place solid this compound waste in a designated, leak-proof, and sealable hazardous waste container.
-
For liquid waste containing this compound (e.g., in DMSO), use a compatible, sealed container.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and the approximate quantity.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Your EHS department will work with a licensed hazardous waste disposal contractor.
-
The most common and required method for disposing of hazardous pharmaceutical waste is incineration at a federally permitted facility.
5. Documentation:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the method used. This is a requirement for regulatory compliance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Essential Safety and Logistical Information for Handling Lixivaptan
Disclaimer: This document provides guidance on the safe handling of Lixivaptan based on publicly available information. It is not a substitute for a manufacturer's Safety Data Sheet (SDS). Always consult the official SDS for complete safety information before handling any chemical.
Summary of Key Safety Information
This compound is classified as harmful if swallowed and is an irritant.[2] It is a white to beige powder.[3] Care must be taken to avoid inhalation of the powder and to prevent skin and eye contact. Clinical studies have also indicated a potential risk for drug-induced liver injury (DILI).[1][4]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₁ClFN₃O₂ | |
| Molecular Weight | 473.93 g/mol | |
| Physical Form | Powder | |
| Color | White to beige | |
| Solubility | DMSO: 20 mg/mL | |
| GHS Hazard Class | Acute Toxicity 4 (Oral) | |
| Hazard Statement | H302: Harmful if swallowed |
Personal Protective Equipment (PPE)
Due to its hazardous nature as a powder and potential for toxicity, a comprehensive approach to personal protective equipment is essential. The following PPE is recommended for handling this compound, based on general guidelines for handling hazardous drugs.
-
Gloves: Two pairs of chemotherapy-rated gloves (ASTM D6978) should be worn. The outer glove should be removed and disposed of immediately after handling the compound.
-
Gown: A disposable, impermeable gown that closes in the back should be worn to protect from potential splashes or contamination of personal clothing.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of generating airborne particles or splashes.
-
Respiratory Protection: When handling the powder outside of a containment device (e.g., a chemical fume hood or biological safety cabinet), a NIOSH-certified N95 or higher-rated respirator is strongly recommended to prevent inhalation.
-
Shoe Covers: Disposable shoe covers should be worn in areas where this compound is handled to prevent the spread of contamination.
Operational and Disposal Plans
A clear, step-by-step plan is critical for minimizing exposure and ensuring safety.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Don a single pair of chemotherapy gloves before handling the external packaging.
-
Transport the container to a designated storage area for hazardous compounds.
-
Store this compound in a well-ventilated, secure area, away from incompatible materials. It should be stored at room temperature.
Handling and Weighing (in a laboratory setting):
-
All handling of this compound powder must be conducted within a certified chemical fume hood or a biological safety cabinet to contain any airborne particles.
-
Before starting, assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and prepare the work area by lining it with absorbent, disposable bench paper.
-
Don the full required PPE as described above (double gloves, gown, eye/face protection, and respirator if not in a containment hood).
-
Carefully weigh the desired amount of this compound, minimizing the creation of dust.
-
After weighing, securely cap the stock container and the container with the weighed compound.
-
Decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Carefully doff PPE, starting with the outer gloves, and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after completing the work.
Disposal Plan:
-
All disposable materials contaminated with this compound, including gloves, gowns, shoe covers, bench paper, and weighing utensils, must be disposed of as hazardous chemical waste.
-
Place all contaminated items in a clearly labeled, sealed hazardous waste container.
-
Unused or expired this compound must also be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
